molecular formula C20H14ClNO5S B1667822 BAY-8002

BAY-8002

Cat. No.: B1667822
M. Wt: 415.8 g/mol
InChI Key: CLAUJSRBKSRTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid is a synthetic organic compound of significant interest in biochemical and cancer research. Its molecular structure, which incorporates chlorobenzoyl and benzenesulfonyl groups linked to an aminobenzoic acid backbone, is characteristic of a class of compounds being investigated for their potent biological activity. Research on closely related structural analogs has demonstrated that such molecules can exhibit potent anti-proliferative effects against human cancer cell lines. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the viability of leukemia cells, such as Jurkat and HL-60RG, in a dose-dependent manner, inducing transient cell-cycle delay at low concentrations and promoting cell death at higher concentrations . The benzoic acid scaffold is a recognized building block in pharmaceutical research, featured in molecules with a wide range of therapeutic potentials, including anticancer, antimicrobial, and anti-Alzheimer's applications . Furthermore, structurally similar compounds, like BAY-8002, are known to function as potent inhibitors of monocarboxylate transporter 1 (MCT1), a key lactate transporter, suggesting a potential mechanism of action through the disruption of cancer cell metabolism . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate this compound's specific mechanism of action and its utility in targeted therapeutic development.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5S/c21-17-11-10-14(28(26,27)13-6-2-1-3-7-13)12-16(17)19(23)22-18-9-5-4-8-15(18)20(24)25/h1-12H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAUJSRBKSRTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanisms of BAY-8002: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial query data suggests a potential conflation between two distinct Bayer compounds: BAY-8002 , a monocarboxylate transporter 1 (MCT1) inhibitor, and Roniciclib (BAY 1000394) , a pan-cyclin-dependent kinase (CDK) inhibitor. This guide will address the mechanism of action for both compounds in separate, detailed sections to ensure clarity and accuracy for research and drug development professionals.

Part 1: this compound - Targeting Cancer Metabolism through MCT1 Inhibition

Core Mechanism of Action

This compound is a potent and selective, orally bioavailable small molecule inhibitor of monocarboxylate transporter 1 (MCT1), also known as solute carrier family 16 member 1 (SLC16A1).[1][2][3][4] MCT1 is a crucial transmembrane protein responsible for the proton-coupled transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[2][3] In the tumor microenvironment, MCT1 plays a central role in cellular energy homeostasis and the metabolic symbiosis between glycolytic and oxidative cancer cells, often referred to as the "Warburg effect".[5]

By inhibiting MCT1, this compound disrupts this critical metabolic pathway. The primary mechanism of action involves the blockage of both lactate influx and efflux from cancer cells.[1][2][3][6] This leads to an intracellular accumulation of lactate, a subsequent decrease in intracellular pH, and the suppression of glycolysis.[2][3] The disruption of lactate transport ultimately inhibits cancer cell proliferation and can lead to tumor stasis.[1][2]

Signaling Pathway and Cellular Impact

The inhibition of MCT1 by this compound initiates a cascade of events that impede cancer cell growth and survival.

BAY8002_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MCT1 MCT1 (SLC16A1) Lactate_in Lactate MCT1->Lactate_in Transport Proliferation Cell Proliferation (Inhibition) MCT1->Proliferation Required for Proliferation Lactate_out Lactate Lactate_out->MCT1 Transport pH Intracellular pH (Decrease) Lactate_in->pH Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->Proliferation Pyruvate->Lactate_in TCA TCA Cycle Pyruvate->TCA TCA->Proliferation pH->Glycolysis Inhibition BAY8002 This compound BAY8002->MCT1 Inhibition Roniciclib_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6- Cyclin D G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2- Cyclin E CDK2->G1_S CDK1 CDK1- Cyclin B G2_M G2/M Transition CDK1->G2_M Apoptosis Apoptosis G1_S->Apoptosis Arrest leads to Cell_Proliferation Cell Proliferation (Inhibition) G1_S->Cell_Proliferation G2_M->Cell_Proliferation CDK9 CDK9- Cyclin T1 RNA_Pol_II RNA Pol II Phosphorylation CDK9->RNA_Pol_II Transcription Gene Transcription RNA_Pol_II->Transcription Transcription->Cell_Proliferation Roniciclib Roniciclib (BAY 1000394) Roniciclib->CDK4_6 Inhibition Roniciclib->CDK2 Inhibition Roniciclib->CDK1 Inhibition Roniciclib->CDK9 Inhibition

References

The Role of BAY-8002 in Blocking Cellular Lactate Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). By blocking the bidirectional transport of lactate, this compound disrupts the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and inhibition of glycolysis in cancer cells reliant on lactate efflux. This document details the mechanism of action, presents key quantitative data from preclinical studies, outlines the experimental protocols used to evaluate its efficacy, and visualizes the associated cellular pathways and experimental workflows.

Introduction: The Rationale for MCT1 Inhibition in Oncology

Cancer cells exhibit altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect." This metabolic shift results in the production of large quantities of lactate, which must be exported from the cell to maintain intracellular pH and support continued high rates of glycolysis. The transport of lactate across the plasma membrane is primarily mediated by monocarboxylate transporters (MCTs).

MCT1 (encoded by the SLC16A1 gene) is a key transporter responsible for both the import and export of lactate and other monocarboxylates like pyruvate. In the tumor microenvironment, a metabolic symbiosis often exists, where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells or stromal cells as a fuel source. By inhibiting MCT1, compounds like this compound can disrupt this lactate shuttle, leading to an accumulation of intracellular lactate, a decrease in intracellular pH, and a subsequent reduction in glycolytic flux, ultimately inhibiting cancer cell proliferation and survival.[1][2]

Mechanism of Action of this compound

This compound is a potent and selective, orally active inhibitor of MCT1.[1] It functions by binding to the transporter, thereby blocking its ability to facilitate the bidirectional movement of lactate and a proton across the cell membrane.[3][4] This inhibition leads to two primary consequences for cancer cells that are dependent on MCT1 for lactate efflux:

  • Intracellular Lactate Accumulation and Acidification: The blockage of lactate export leads to a rapid increase in the intracellular concentration of lactic acid. This accumulation lowers the intracellular pH, creating an acidic environment that is detrimental to various cellular processes.

  • Inhibition of Glycolysis: The decrease in intracellular pH and the accumulation of lactate can feedback to inhibit key glycolytic enzymes, such as phosphofructokinase-1 (PFK1). This suppression of glycolysis reduces the cancer cell's ability to produce ATP and essential biosynthetic precursors.[1]

This compound is a dual inhibitor of MCT1 and MCT2, with a significantly lower potency for MCT2, and it does not inhibit MCT4.[2][5] This specificity is crucial, as MCT4 is often upregulated in highly glycolytic tumors and can serve as a resistance mechanism to MCT1 inhibition.[6][7]

Signaling Pathway of this compound Action

BAY8002_MoA cluster_cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Accumulation H_in H+ H_in->MCT1 Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate Efflux H_out H+ MCT1->H_out H+ Efflux Glycolysis_inhibition Glycolysis Inhibition pH_decrease->Glycolysis_inhibition Proliferation_inhibition Inhibition of Cell Proliferation Glycolysis_inhibition->Proliferation_inhibition BAY8002 This compound BAY8002->MCT1 Lactate_Uptake_Workflow Seed_cells 1. Seed MCT1-expressing cells (e.g., DLD-1) in 96-well plates Incubate_overnight 2. Incubate overnight to allow adherence Seed_cells->Incubate_overnight Wash_cells 3. Wash cells with PBS Incubate_overnight->Wash_cells Add_inhibitor 4. Add varying concentrations of this compound or DMSO control Wash_cells->Add_inhibitor Add_radiolabel 5. Add [¹⁴C]-L-lactate to each well Add_inhibitor->Add_radiolabel Incubate_short 6. Incubate for a short period (e.g., 10 minutes) Add_radiolabel->Incubate_short Wash_stop 7. Wash with ice-cold PBS to stop uptake Incubate_short->Wash_stop Lyse_cells 8. Lyse cells Wash_stop->Lyse_cells Scintillation_count 9. Measure radioactivity using a scintillation counter Lyse_cells->Scintillation_count Calculate_IC50 10. Calculate IC50 values Scintillation_count->Calculate_IC50

References

BAY-8002 and its Impact on Tumor Cell Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the plasma membrane. In the context of oncology, many tumor cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to increased production and efflux of lactate. MCT1 plays a crucial role in this process, making it a compelling target for anticancer therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on tumor cell energy homeostasis, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions by specifically binding to and inhibiting MCT1, thereby blocking the bidirectional transport of lactate and pyruvate across the cell membrane.[1][2] In highly glycolytic tumor cells that rely on MCT1 for lactate efflux, this inhibition leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH.[2][3] This acidic intracellular environment can disrupt various cellular processes, including glycolysis itself, ultimately leading to cytostatic or cytotoxic effects.[2]

The sensitivity of cancer cells to this compound is often correlated with their metabolic phenotype. Tumors that are highly dependent on glycolysis and express high levels of MCT1, with a concurrent low expression of the alternative lactate transporter MCT4, are particularly susceptible to the effects of this compound.[4][5]

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cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Accumulation Leads to MCT1->Lactate_out Efflux BAY8002 This compound BAY8002->MCT1 Inhibits Inhibition_Glycolysis Inhibition of Glycolysis pH_decrease->Inhibition_Glycolysis Cell_Growth_Inhibition Cell Growth Inhibition Inhibition_Glycolysis->Cell_Growth_Inhibition

This compound Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell LineValueReference
IC₅₀ (MCT1 Inhibition) DLD-185 nM[2]
IC₅₀ (MCT4 Inhibition) EVSA-T> 50 µM[4]

Table 2: In Vivo Efficacy of this compound in Raji Tumor-Bearing Mice

ParameterTreatment GroupObservationReference
Tumor Growth 80 and 160 mg/kg (p.o., b.i.d.)Significant inhibition of tumor growth[2]
Tumor Regression 80 and 160 mg/kg (p.o., b.i.d.)No tumor regression observed[2]
Intratumor Lactate 80 and 160 mg/kg (p.o., b.i.d.)Significant increase[2][4]
Intratumor Pyruvate 80 and 160 mg/kg (p.o., b.i.d.)Transient modulation[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.

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start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate for 10 minutes add_reagent->incubate3 read_luminescence Read luminescence incubate3->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50 end End calculate_ic50->end

Cell Viability Assay Workflow.

Materials:

  • Cancer cell line of interest

  • 96-well clear bottom white plates

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the log of the drug concentration and determine the IC₅₀ value using a suitable software.

MCT1-Mediated Lactate Transport Assay (SNARF-5F)

This assay measures the inhibition of MCT1-mediated lactate transport by monitoring changes in intracellular pH (pHi) using the fluorescent dye SNARF-5F.[4]

Materials:

  • MCT1-expressing cells (e.g., DLD-1)

  • SNARF-5F, AM ester

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • L-Lactic acid

  • This compound

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with SNARF-5F, AM ester (e.g., 5 µM in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS containing different concentrations of this compound or vehicle control and incubate for a predetermined time.

  • Measure the baseline fluorescence ratio (e.g., emission at 580 nm and 640 nm with excitation at 514 nm).

  • Add a solution of L-lactic acid to induce a change in intracellular pH.

  • Immediately monitor the change in the fluorescence ratio over time.

  • The rate of change in the fluorescence ratio is proportional to the rate of lactate transport. Calculate the inhibition of lactate transport by this compound relative to the vehicle control.

¹⁴C-Lactate Uptake Assay

This method directly measures the uptake of radiolabeled lactate into cells.[4]

Materials:

  • Cancer cells in culture

  • [¹⁴C]-L-Lactic acid

  • Scintillation vials

  • Scintillation counter

  • Ice-cold PBS

  • Cell lysis buffer

Procedure:

  • Plate cells in multi-well plates and grow to the desired confluency.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control in a suitable buffer for 10-15 minutes.

  • Initiate the uptake by adding buffer containing [¹⁴C]-L-lactic acid (at a known concentration and specific activity).

  • Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C.

  • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate for normalization.

  • Calculate the rate of lactate uptake and the extent of inhibition by this compound.

Western Blotting for MCT1 and MCT4

This protocol is for assessing the protein expression levels of MCT1 and MCT4 in cancer cells.[4]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MCT1 and MCT4

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare total protein lysates from cancer cells.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4]

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start Start implant_cells Implant tumor cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or vehicle control (p.o., b.i.d.) randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint At study endpoint, collect tumors and plasma monitor->endpoint analyze Analyze tumor metabolites (lactate, pyruvate) endpoint->analyze end End analyze->end

In Vivo Xenograft Study Workflow.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., Raji)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers

  • Equipment for tumor collection and processing

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired doses (e.g., 80 and 160 mg/kg, twice daily). The control group receives the vehicle.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent metabolite analysis (e.g., by LC-MS/MS) to determine lactate and pyruvate levels.

Logical Relationships and Resistance Mechanisms

The efficacy of this compound is predicated on the metabolic vulnerabilities of cancer cells. However, resistance can emerge through various mechanisms.

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cluster_logic Logical Framework of this compound Action and Resistance High_Glycolysis High Glycolytic Rate (Warburg Effect) MCT1_Dependence High MCT1 Expression Low MCT4 Expression High_Glycolysis->MCT1_Dependence Creates Dependency BAY8002_Treatment This compound Treatment MCT1_Dependence->BAY8002_Treatment Vulnerability to Lactate_Accumulation Intracellular Lactate Accumulation BAY8002_Treatment->Lactate_Accumulation Leads to Upregulation_MCT4 Upregulation of MCT4 Expression BAY8002_Treatment->Upregulation_MCT4 Can Induce Metabolic_Shift Shift to Oxidative Phosphorylation BAY8002_Treatment->Metabolic_Shift Can Induce Tumor_Growth_Inhibition Tumor Growth Inhibition Lactate_Accumulation->Tumor_Growth_Inhibition Resistance Treatment Resistance Upregulation_MCT4->Resistance Leads to Metabolic_Shift->Resistance Leads to

This compound Action and Resistance.

A primary mechanism of acquired resistance to this compound is the upregulation of MCT4, which can compensate for the loss of MCT1 function by exporting lactate.[4] Additionally, some cancer cells can adapt by shifting their metabolism away from glycolysis towards oxidative phosphorylation, thereby reducing their reliance on lactate efflux for maintaining energy homeostasis.[4]

Conclusion

This compound represents a targeted therapeutic strategy aimed at exploiting the metabolic reprogramming observed in many cancers. By inhibiting MCT1, this compound disrupts tumor cell energy homeostasis, leading to an inhibition of tumor growth. Understanding the molecular mechanisms of action and resistance is crucial for the clinical development of this and other MCT1 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of MCT1 in cancer and to evaluate the efficacy of novel therapeutic agents targeting this pathway.

References

The Discovery and Development of BAY-8002: A Novel Monocarboxylate Transporter 1 (MCT1) Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of BAY-8002, a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1). Developed for cancer research, this compound targets the metabolic machinery of tumor cells, offering a promising therapeutic strategy for a range of malignancies. This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation and experimental validation of this novel compound.

Introduction: Targeting Cancer Metabolism with MCT1 Inhibition

Cancer cells exhibit altered metabolic pathways, most notably a reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support continued glycolytic flux. Monocarboxylate transporters, particularly MCT1 (encoded by the SLC16A1 gene), play a crucial role in this lactate transport.[1][2] By inhibiting MCT1, it is possible to disrupt cancer cell metabolism, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell proliferation.[1] this compound was identified through a dedicated cell-based screen as a potent and orally available inhibitor of MCT1.[3]

Mechanism of Action of this compound

This compound is a potent and selective dual inhibitor of MCT1 and MCT2.[2] Its primary mechanism of action involves the suppression of bidirectional lactate transport across the cell membrane.[3][4] This inhibition leads to an increase in intracellular lactate levels and a subsequent decrease in intracellular pH, which in turn feedback-inhibits glycolysis.[1][3] The antitumor effect of this compound is primarily cytostatic, leading to the inhibition of tumor growth rather than tumor regression.[1][3]

The following diagram illustrates the signaling pathway affected by this compound:

cluster_cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate_in Intracellular Lactate Pyruvate->Lactate_in Lactate_in->Glycolysis Feedback Inhibition MCT1 MCT1 Transporter Lactate_in->MCT1 Export pH_decrease Decreased Intracellular pH Lactate_in->pH_decrease Lactate_out Extracellular Lactate MCT1->Lactate_out Exported MCT1->Lactate_out BAY8002 This compound BAY8002->MCT1 Proliferation Cell Proliferation pH_decrease->Proliferation cluster_workflow Lactate Transport Assay Workflow start Start cell_culture Culture MCT1-expressing (e.g., DLD-1) and MCT4-expressing (e.g., EVSA-T) cells start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment ph_measurement Measure intracellular pH (SNARF-5 fluorescence) treatment->ph_measurement lactate_uptake Measure 14C-L-lactate uptake treatment->lactate_uptake lactate_efflux Measure lactate accumulation in supernatant treatment->lactate_efflux ecar_measurement Measure Extracellular Acidification Rate (ECAR) using Seahorse Analyzer treatment->ecar_measurement analysis Analyze data and determine IC50 values ph_measurement->analysis lactate_uptake->analysis lactate_efflux->analysis ecar_measurement->analysis end End analysis->end cluster_sensitivity Predictive Markers for this compound Response cluster_resistance high_mct1 High MCT1 Expression sensitivity Sensitivity to this compound high_mct1->sensitivity low_mct4 Low/No MCT4 Expression low_mct4->sensitivity high_mct4 High MCT4 Expression resistance Resistance to this compound high_mct4->resistance

References

BAY-8002: A Technical Deep Dive into its Impact on Intracellular pH and Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular mechanisms of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). A growing body of preclinical evidence highlights the critical role of MCT1 in cancer cell metabolism, particularly in regulating intracellular pH and maintaining high glycolytic rates. This document provides a comprehensive overview of the core pharmacology of this compound, its effects on cellular physiology, and detailed experimental protocols for its investigation.

Introduction: The Role of MCT1 in Cancer Metabolism

Cancer cells are characterized by altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic shift results in the production of large quantities of lactic acid, which must be efficiently exported from the cell to prevent intracellular acidification and the subsequent inhibition of glycolytic enzymes.[1][2][3] The monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key facilitator of this lactate transport, coupling the efflux of lactate to the symport of a proton.[2][3] By extruding lactic acid, MCT1 plays a crucial role in maintaining the alkaline intracellular pH required for rapid cell proliferation and survival.[4]

This compound is a novel, orally available small molecule that potently and selectively inhibits MCT1, and to a lesser extent MCT2, with no activity against MCT4.[2][3][5][6] This targeted inhibition of lactate transport presents a promising therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification, feedback inhibition of glycolysis, and ultimately, reduced tumor growth.[3][7][8]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by competitively binding to MCT1, thereby blocking the bidirectional transport of lactate and other monocarboxylates like pyruvate across the plasma membrane.[2][3][7][9]

The primary consequences of MCT1 inhibition by this compound are:

  • Intracellular Lactate Accumulation: By preventing lactate efflux, this compound treatment leads to a significant increase in intracellular lactate concentrations.[2][3]

  • Decrease in Intracellular pH: The accumulation of lactic acid results in a drop in intracellular pH, creating an acidic intracellular environment.[3][7][8]

  • Inhibition of Glycolysis: The decrease in intracellular pH and the accumulation of lactate provide negative feedback to key glycolytic enzymes, such as phosphofructokinase-1 (PFK1) and lactate dehydrogenase A (LDHA), leading to a reduction in the overall glycolytic rate.[2][3][7] This is often observed as a decrease in the extracellular acidification rate (ECAR).[2]

The signaling pathway and the logical flow of events following this compound treatment are depicted in the diagram below.

BAY8002_Mechanism cluster_cell Cancer Cell BAY8002 This compound MCT1 MCT1 Transporter BAY8002->MCT1 Inhibits Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate Efflux Lactate_in Intracellular Lactate Lactate_in->MCT1 pH_in Intracellular pH Lactate_in->pH_in Decreases Glycolysis Glycolysis pH_in->Glycolysis Inhibits Glycolysis->Lactate_in Produces Proliferation Cell Proliferation & Survival Glycolysis->Proliferation Supports

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

ParameterCell LineIC50 ValueReference
Inhibition of [¹⁴C]-L-lactate uptakeDLD-1 (human MCT1)85 nM[7][8]
Inhibition of [¹⁴C]-L-lactate uptake4T1 (murine MCT1)Not specified[5]
Inhibition of [¹⁴C]-L-lactate uptakeC6 (rat MCT1)Not specified[5]
Inhibition of lactate uptake (recombinant)Human MCT1Potent inhibition[2]
Inhibition of lactate uptake (recombinant)Human MCT2~5-fold lower potency vs MCT1[2]
Inhibition of lactate uptake (recombinant)Human MCT4No inhibition[2]

Table 2: In Vivo Effects of this compound in Raji Tumor-Bearing Mice

Treatment GroupDoseEffect on Tumor GrowthChange in Intratumor LactateReference
This compound80 mg/kg (orally, twice daily)Significant prevention of tumor growthIncreased[7][8]
This compound160 mg/kg (orally, twice daily)Significant prevention of tumor growthIncreased[7][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on intracellular pH and glycolysis.

Measurement of Intracellular pH

A common method to measure changes in intracellular pH involves the use of pH-sensitive fluorescent dyes, such as SNARF-5F.

Intracellular_pH_Workflow cluster_workflow Intracellular pH Measurement Workflow start Seed cells in 96-well plates load_dye Load cells with SNARF-5F AM start->load_dye wash Wash to remove extracellular dye load_dye->wash add_compound Add this compound or vehicle control wash->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure fluorescence at two emission wavelengths incubate->measure calculate Calculate fluorescence ratio (emission 1 / emission 2) measure->calculate calibrate Calibrate ratio to pH using nigericin calculate->calibrate end Determine intracellular pH calibrate->end

Caption: Workflow for measuring intracellular pH using SNARF-5F.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as SNARF-5F acetoxymethyl (AM) ester, by incubating them in a buffer containing the dye.

  • Compound Addition: After a wash step to remove extracellular dye, treat the cells with varying concentrations of this compound or a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity at two different emission wavelengths using a fluorescence plate reader. The ratio of these intensities is dependent on the intracellular pH.

  • Calibration: At the end of the experiment, generate a calibration curve by treating the cells with a buffer containing nigericin (a protonophore that equilibrates intracellular and extracellular pH) at known pH values.

  • Data Analysis: Convert the fluorescence ratios from the experimental wells into intracellular pH values using the calibration curve.

Measurement of Glycolysis (Extracellular Acidification Rate - ECAR)

The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR), which is largely a result of lactate and proton extrusion.

ECAR_Workflow cluster_workflow ECAR Measurement Workflow (Seahorse Analyzer) start Seed cells in a Seahorse microplate hydrate Hydrate sensor cartridge start->hydrate replace_medium Replace cell culture medium with assay medium start->replace_medium prepare Prepare assay medium (low buffer capacity) hydrate->prepare prepare->replace_medium equilibrate Equilibrate plate in a CO2-free incubator replace_medium->equilibrate run_assay Run assay on Seahorse Analyzer equilibrate->run_assay load_cartridge Load this compound into injection port of sensor cartridge load_cartridge->run_assay analyze Analyze ECAR changes post-injection run_assay->analyze end Determine effect on glycolysis analyze->end

Caption: Workflow for ECAR measurement using a Seahorse Analyzer.

Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Cartridge Hydration: Hydrate the sensor cartridge in a calibrant solution overnight in a CO2-free incubator.

  • Assay Preparation: On the day of the assay, replace the growth medium with a low-buffered Seahorse assay medium and incubate the cells in a CO2-free environment.

  • Compound Loading: Load a concentrated solution of this compound into the injection port of the hydrated sensor cartridge.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure baseline ECAR before injecting this compound and then continue to measure ECAR to determine the compound's effect.

  • Data Analysis: Analyze the change in ECAR following the injection of this compound to quantify the inhibition of glycolysis.

[¹⁴C]-L-Lactate Uptake Assay

This assay directly measures the inhibition of lactate transport into cells.

Protocol:

  • Cell Culture: Culture MCT1-expressing cells to confluence.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Lactate Uptake: Initiate lactate uptake by adding a solution containing [¹⁴C]-L-lactate.

  • Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of lactate uptake at each concentration of this compound to determine the IC50 value.[2]

Conclusion and Future Directions

This compound is a potent and selective inhibitor of MCT1 that effectively disrupts the metabolic homeostasis of cancer cells by blocking lactate efflux, leading to intracellular acidification and the subsequent inhibition of glycolysis. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for cancers that are highly dependent on MCT1 for their survival. Future research should focus on identifying predictive biomarkers of sensitivity to MCT1 inhibition, exploring combination therapies to overcome potential resistance mechanisms such as the upregulation of MCT4, and advancing the clinical development of this promising compound.[2][10]

References

BAY-8002: A Technical Overview of a Novel MCT1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and orally bioavailable small molecule inhibitor of the monocarboxylate transporters MCT1 (SLC16A1) and MCT2 (SLC16A7).[1][2][3] By selectively blocking the transport of lactate and other monocarboxylates across the cell membrane, this compound disrupts the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and inhibition of glycolysis.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound, chemically named 2-({[2-chloro-5-(phenylsulfonyl)phenyl]carbonyl}amino)benzoic acid, is a synthetic organic compound.[4] Its structure is characterized by a central aminobenzoic acid scaffold linked to a substituted benzoyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₁₄ClNO₅S[3]
Molecular Weight 415.85 g/mol [3]
Appearance Solid
Solubility Soluble in DMSO[4]
Purity ≥98% (HPLC)

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting monocarboxylate transporters MCT1 and MCT2, which are crucial for the transport of lactate and other monocarboxylates like pyruvate across the plasma membrane.[1][2] In many cancer cells, aerobic glycolysis (the Warburg effect) leads to high levels of lactate production.[6] MCT1 and MCT4 are the primary transporters responsible for lactate efflux, preventing toxic intracellular acidification.[7]

By blocking MCT1 and MCT2, this compound leads to the intracellular accumulation of lactate, a subsequent decrease in intracellular pH, and feedback inhibition of key glycolytic enzymes.[4][5] This disruption of cellular metabolism ultimately inhibits cancer cell proliferation and survival.

BAY-8002_Signaling_Pathway Mechanism of Action of this compound cluster_cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate produces Lactate_in Intracellular Lactate Pyruvate->Lactate_in converted to MCT1_2 MCT1/2 Lactate_in->MCT1_2 efflux via pH_decrease Decreased Intracellular pH Lactate_in->pH_decrease leads to Lactate_out Extracellular Lactate MCT1_2->Lactate_out transports Glycolysis_inhibition Inhibition of Glycolysis pH_decrease->Glycolysis_inhibition causes Proliferation_inhibition Inhibition of Proliferation Glycolysis_inhibition->Proliferation_inhibition results in BAY_8002 This compound BAY_8002->MCT1_2 inhibits

Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against MCT1 and MCT2 in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of this compound

AssayCell Line/SystemIC₅₀ (nM)Reference
MCT1 Inhibition (SNARF-5 assay) DLD-1 (human colon carcinoma)85 ± 6[4]
MCT4 Inhibition (SNARF-5 assay) EVSA-T (human breast carcinoma)> 50,000[3]
¹⁴C-Lactate Uptake (Human MCT1) DLD-18[7]
¹⁴C-L-Lactate Uptake (Rat MCT1) C6 (rat glioma)3[7]
¹⁴C-L-Lactate Uptake (Mouse MCT1) 4T1 (mouse breast carcinoma)12[7]
¹⁴C-L-Lactate Uptake (Human MCT1) Xenopus laevis oocytes1[7]
¹⁴C-L-Lactate Uptake (Human MCT2) Xenopus laevis oocytes5[7]
¹⁴C-L-Lactate Uptake (Human MCT4) Xenopus laevis oocytes> 500[7]
In Vivo Activity

In preclinical animal models, this compound has been shown to inhibit tumor growth. In a Raji human Burkitt's lymphoma xenograft model, oral administration of this compound resulted in a significant dose-dependent inhibition of tumor growth.[4][5]

Table 3: In Vivo Efficacy of this compound in Raji Xenograft Model

Dose and ScheduleOutcomeReference
80 mg/kg, twice daily, p.o.Significant tumor growth inhibition[5][8]
160 mg/kg, twice daily, p.o.More pronounced tumor growth inhibition[5][8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound [2-({[2-chloro-5-(phenylsulfonyl)phenyl]carbonyl}amino)benzoic acid] was performed at Bayer AG. The detailed synthetic route is described in the supplementary methods of Quanz M, et al. Mol Cancer Ther. 2018.[4]

Western Blot Analysis for MCT1 and MCT4

This protocol describes the detection of MCT1 and MCT4 protein levels in cell lysates.

Western_Blot_Workflow Western Blot Workflow Start Start Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% non-fat milk Transfer->Blocking Primary_Ab Primary Antibody Incubation (MCT1/MCT4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End ECAR_Assay_Workflow ECAR Measurement Workflow Start Start Cell_Seeding Seed cells in XF microplate Start->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Assay_Setup Place plate in Seahorse Analyzer Compound_Treatment->Assay_Setup Baseline_Measurement Measure baseline ECAR Assay_Setup->Baseline_Measurement Glucose_Injection Inject Glucose Baseline_Measurement->Glucose_Injection Glycolysis_Measurement Measure glycolytic ECAR Glucose_Injection->Glycolysis_Measurement Oligomycin_Injection Inject Oligomycin Glycolysis_Measurement->Oligomycin_Injection Max_Glycolysis_Measurement Measure maximal glycolytic capacity Oligomycin_Injection->Max_Glycolysis_Measurement 2DG_Injection Inject 2-Deoxyglucose Max_Glycolysis_Measurement->2DG_Injection NonGlycolytic_Acidification Measure non-glycolytic acidification 2DG_Injection->NonGlycolytic_Acidification End End NonGlycolytic_Acidification->End

References

Preclinical Profile of BAY-8002: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and efficacy of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). The information presented herein is compiled from published preclinical studies to support further research and development efforts in the field of oncology.

Core Mechanism of Action and In Vitro Efficacy

This compound is a novel compound identified to potently and selectively inhibit MCT1, a key transporter of lactate across the cell membrane.[1] By blocking MCT1, this compound disrupts the bidirectional transport of lactate, leading to its intracellular accumulation and a subsequent decrease in intracellular pH.[1] This disruption of lactate homeostasis has been shown to inhibit the proliferation of cancer cells that are dependent on MCT1 for their metabolic functions.[1]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of MCT1-mediated lactate transport. The inhibitory activity has been quantified across various cancer cell lines, with IC50 values typically in the nanomolar range.[1]

Cell LineCancer TypeMCT1 ExpressionThis compound IC50 (nM)Reference
RajiBurkitt's LymphomaHigh85[1]
DaudiBurkitt's LymphomaHighNot explicitly stated, but sensitive[2]
DLD-1Colorectal CarcinomaHighNot explicitly stated, but sensitive[2]
EVSA-TBreast CancerLow (MCT4 expressing)Insensitive[2]
Colo320DMColorectal CarcinomaNot explicitly statedNot explicitly stated[2]

Table 1: In Vitro Proliferation Inhibition by this compound in Various Cancer Cell Lines.

Furthermore, studies on recombinant human MCT isoforms expressed in Xenopus laevis oocytes have shown that this compound is approximately 5-fold more potent against MCT1 than MCT2 and shows no inhibitory activity against MCT4, highlighting its selectivity.[2]

Impact on Cellular Metabolism

The inhibition of lactate transport by this compound leads to a significant increase in intracellular lactate levels and a decrease in the extracellular acidification rate (ECAR).[2] This metabolic reprogramming can suppress glycolysis and ultimately inhibit cancer cell proliferation, particularly in tumors reliant on aerobic glycolysis (the Warburg effect).[1]

In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models.

Xenograft Models

In a Raji human Burkitt's lymphoma tumor-bearing mouse model, oral administration of this compound at doses of 80 and 160 mg/kg twice daily resulted in significant tumor growth inhibition.[1] However, tumor regression was not observed.[1] The primary outcome in these in vivo studies was tumor stasis.[3] In the Daudi Burkitt's lymphoma model, a response to MCT1 inhibition was observed, though it was not statistically significant for this compound.[2]

Xenograft ModelCancer TypeThis compound Dose (mg/kg, p.o., BID)Efficacy (T/C %)Reference
RajiBurkitt's Lymphoma80Significant tumor growth inhibition[1]
RajiBurkitt's Lymphoma160Significant tumor growth inhibition[1]
DaudiBurkitt's LymphomaNot specifiedNot significant[2]
Colo320DMColorectal CarcinomaNot specifiedNo significant response[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models. (Note: T/C % values were not explicitly provided in the search results, but the qualitative outcomes are summarized).

Pharmacokinetics

Pharmacokinetic studies in mice demonstrated that this compound is orally bioavailable.[1] Following oral administration, plasma concentrations of this compound were maintained above the in vitro IC50 levels for tumor cell proliferation.[2] The compound does exhibit high protein binding.[1]

ParameterValueSpeciesReference
Dosing40, 80, 160 mg/kg, p.o., BIDMouse[4]
Plasma ConcentrationMaintained above in vitro IC50uMouse[2]
Protein BindingHighNot specified[1]

Table 3: Summary of this compound Pharmacokinetic Properties in Mice.

Experimental Protocols

[14C]-L-Lactate Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled lactate into cancer cells.

Protocol:

  • Seed MCT1-expressing cells (e.g., DLD-1) and MCT4-expressing cells (e.g., EVSA-T) in appropriate culture plates.

  • Pre-incubate the cells with varying concentrations of this compound or DMSO as a control.

  • Initiate the uptake reaction by adding a solution containing [14C]-L-lactate.

  • After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[2]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

  • Seed cancer cells (e.g., Raji, Daudi) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO control for 72 hours.[2]

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[2]

Western Blot Analysis

This technique is used to assess the expression levels of MCT1, MCT2, and MCT4 proteins in different cell lines.

Protocol:

  • Lyse cells in a suitable buffer to extract total protein.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies specific for MCT1, MCT2, MCT4, and a loading control (e.g., Hsp90).[2]

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

Protocol:

  • Subcutaneously inject Raji human Burkitt's lymphoma cells into the flank of immunodeficient mice.

  • Allow the tumors to reach a palpable size.

  • Randomize the mice into vehicle control and treatment groups.

  • Administer this compound orally twice daily at the specified doses (e.g., 80 and 160 mg/kg).[1]

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis, such as measuring intratumor lactate and pyruvate levels.[2]

Visualizations

Signaling Pathway

BAY8002_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment BAY8002 This compound MCT1 MCT1 BAY8002->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Export Blocked Pyruvate_in Intracellular Pyruvate MCT1->Pyruvate_in Import Blocked Proliferation Cell Proliferation Lactate_in->Proliferation Inhibits Lactate_out Extracellular Lactate Lactate_out->MCT1 Pyruvate_out Extracellular Pyruvate Pyruvate_out->MCT1 Proliferation_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with this compound (72 hours) seed_cells->treat_cells add_reagent Add CellTiter-Glo® reagent treat_cells->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Calculate IC50 measure_luminescence->analyze_data end End analyze_data->end Xenograft_Workflow start Start inject_cells Inject Raji cells subcutaneously in mice start->inject_cells tumor_growth Allow tumors to reach palpable size inject_cells->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize treat_mice Administer this compound (p.o., BID) randomize->treat_mice monitor Monitor tumor volume and body weight treat_mice->monitor end_study End of study monitor->end_study analyze Analyze tumors end_study->analyze end End analyze->end

References

The Therapeutic Potential of MCT1 Inhibition with BAY-8002: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and therapeutic potential of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). By targeting lactate transport, this compound disrupts the metabolic symbiosis within the tumor microenvironment, offering a promising avenue for cancer therapy. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: The Role of MCT1 in Cancer Metabolism

Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where they favor glycolysis even in the presence of oxygen. This results in the production of large amounts of lactate. Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for extruding this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor growth.[1][2]

MCT1 also facilitates a metabolic symbiosis between different cell populations within a tumor.[1][3] Oxygenated tumor cells can take up lactate produced by hypoxic or glycolytic cells and use it as a fuel source for oxidative phosphorylation.[3] This "lactate shuttle" is critical for tumor survival and proliferation.[4] By inhibiting MCT1, compounds like this compound aim to disrupt this shuttle, leading to intracellular lactate accumulation, a decrease in intracellular pH, and suppression of glycolysis, ultimately inhibiting cancer cell growth.[5]

This compound: A Potent and Selective MCT1 Inhibitor

This compound is a novel, orally available small molecule that potently and selectively inhibits MCT1.[6] Preclinical studies have demonstrated its ability to block the bidirectional transport of lactate, leading to antiproliferative effects in various cancer models.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterCell Line / SystemValueReference
IC50 (Lactate Uptake) DLD-1 (MCT1-expressing)85 nM[5]
IC50 (Lactate Uptake) EVSA-T (MCT4-expressing)No inhibition[6]
IC50 (Lactate Uptake) Recombinant human MCT1 (Xenopus oocytes)Potent inhibition[6]
IC50 (Lactate Uptake) Recombinant human MCT2 (Xenopus oocytes)~5-fold lower potency vs. MCT1[6]
IC50 (Lactate Uptake) Recombinant human MCT4 (Xenopus oocytes)No inhibition[6]
Ki (Displacement of [3H]-BAY-8002) DLD-1 membranes10.5 nM[9]
Ki (Displacement of [3H]-AZD3965) DLD-1 membranes11.2 nM[9]

Table 2: In Vivo Efficacy of this compound in a Raji Burkitt's Lymphoma Xenograft Model

Treatment GroupDosageRouteOutcomeReference
Vehicle Control-Oral (twice daily)Progressive tumor growth[5]
This compound80 mg/kgOral (twice daily)Significant prevention of tumor growth[5]
This compound160 mg/kgOral (twice daily)Significant prevention of tumor growth[5]

Note: While this compound significantly inhibited tumor growth, it did not lead to tumor regression in this model.[5]

Table 3: Pharmacodynamic Effects of this compound in a Raji Xenograft Model

ParameterTreatmentFold Change vs. ControlTime PointReference
Intratumor LactateThis compoundSignificant increaseNot specified[5]
Intratumor PyruvateThis compoundTransient modulationNot specified[7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of MCT1, leading to a disruption of lactate flux across the cell membrane. The consequences of this inhibition are depicted in the following signaling pathway diagram.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 MCT1->Lactate_out BAY8002 This compound BAY8002->MCT1 Inhibition Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate_in Lactate Pyruvate->Lactate_in LDH Lactate_in->MCT1 Lactate Efflux pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Accumulation leads to LDHA LDHA Glycolysis_inhibition Glycolysis Inhibition pH_decrease->Glycolysis_inhibition Proliferation_inhibition Cell Proliferation Inhibition Glycolysis_inhibition->Proliferation_inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound, based on the study by Quanz et al., 2018.[6]

[14C]-L-Lactate Uptake Assay in Mammalian Cells

This assay quantifies the rate of lactate import into cells and is used to determine the inhibitory potency of compounds like this compound.

  • Cell Culture: MCT1-expressing (e.g., DLD-1) and MCT4-expressing (e.g., EVSA-T) cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a specified time.

  • Lactate Uptake: The assay is initiated by adding a solution containing [14C]-L-Lactate.

  • Incubation: Cells are incubated for a short period (e.g., 5-10 minutes) to allow for lactate uptake.

  • Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., Raji lymphoma cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 80 and 160 mg/kg, twice daily). The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for the measurement of intratumor lactate and pyruvate levels.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study.

start Start implant Tumor Cell Implantation start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization growth->randomize treatment Treatment (this compound or Vehicle) randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

Markers of Sensitivity and Resistance

A key aspect of developing targeted therapies is identifying patient populations most likely to respond. Preclinical studies have identified several potential biomarkers for sensitivity to this compound.

  • Lack of MCT4 Expression: Tumors that do not express MCT4 are more sensitive to MCT1 inhibition, as they lack a redundant mechanism for lactate export.[6][7]

  • Hematopoietic Tumors: Diffuse large B-cell lymphoma (DLBCL) cell lines have shown particular sensitivity to this compound.[7][8]

Conversely, resistance to MCT1 inhibition can emerge.

  • Upregulation of MCT4: Cancer cells can acquire resistance by increasing the expression of MCT4, even in the presence of oxygen.[7][8]

  • Metabolic Shift: A shift towards oxidative phosphorylation can also confer resistance to MCT1 inhibitors.[7][8]

Future Directions and Clinical Perspective

The preclinical data for this compound provide a strong rationale for its clinical development. The selective inhibition of MCT1 offers a targeted approach to disrupt tumor metabolism. Future research should focus on:

  • Combination Therapies: Combining MCT1 inhibitors with other anti-cancer agents, such as those targeting mitochondrial metabolism, may lead to synergistic effects.[10]

  • Biomarker-Driven Clinical Trials: The identification of predictive biomarkers, such as MCT4 expression, will be crucial for patient selection in clinical trials.

  • Overcoming Resistance: Understanding the mechanisms of resistance will inform the development of strategies to overcome or prevent it.

References

Methodological & Application

BAY-8002 In Vitro Experimental Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of BAY-8002, a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1) and, to a lesser extent, MCT2.[1][2] this compound disrupts the transport of lactate and other monocarboxylates across the plasma membrane, a critical process for the metabolic homeostasis of many cancer cells.[1][3] These protocols are intended to guide researchers in setting up key in vitro experiments to assess the activity and mechanism of action of this compound.

Core Concepts and Mechanism of Action

This compound is a novel inhibitor that potently suppresses the bidirectional transport of lactate.[4][5] In cancer cells that rely on glycolysis for energy production (the Warburg effect), the resulting lactate must be exported to maintain intracellular pH and prevent feedback inhibition of the glycolytic pathway.[1][3] MCT1 is a key transporter responsible for this lactate efflux. By inhibiting MCT1, this compound leads to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis, ultimately suppressing cancer cell proliferation.[1][3] The sensitivity of cancer cells to this compound is often correlated with high expression of MCT1 and a lack of the alternative lactate transporter, MCT4.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various cancer cell lines.

Cell LineCancer TypeTargetAssayIC50Reference
DLD-1Colorectal AdenocarcinomaMCT1SNARF-5 Fluorescence (Lactate Import)85 (±6) nM[5]
RajiBurkitt's LymphomaMCT1Cell Viability (CellTiter-Glo)~100 nM[2][6]
DaudiBurkitt's LymphomaMCT1Cell Viability (CellTiter-Glo)~100 nM[2][6]
EVSA-TBreast CancerMCT4SNARF-5 Fluorescence (Lactate Import)> 50 µM[5][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro characterization.

BAY8002_Pathway cluster_cell Cancer Cell BAY8002 This compound MCT1 MCT1 BAY8002->MCT1 Inhibition Lactate_in IntracellularLactate MCT1->Lactate_in Efflux Blocked pH_decrease Intracellular pHLDecrease Lactate_in->pH_decrease Glycolysis Glycolysis pH_decrease->Glycolysis Inhibition Proliferation Cell Proliferation Glycolysis->Proliferation Reduced Energy Lactate_out ExtracellularLLactate Lactate_out->MCT1 Transport

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select MCT1-expressing (e.g., DLD-1, Raji) and MCT4-expressing (e.g., EVSA-T) cell lines culture Culture cells to optimal confluency start->culture viability Cell Viability Assay (CellTiter-Glo) culture->viability lactate [14C]-L-Lactate Uptake Assay culture->lactate western Western Blot Analysis (MCT1, MCT4 expression) culture->western prepare Prepare this compound stock solution (e.g., 10 mM in DMSO) prepare->viability prepare->lactate prepare->western ic50 Determine IC50 values viability->ic50 transport Measure lactate transport inhibition lactate->transport protein Quantify protein expression western->protein conclusion Correlate MCT1 expression with sensitivity to this compound ic50->conclusion protein->conclusion transport->conclusion

Caption: General workflow for in vitro characterization of this compound.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from standard CellTiter-Glo® protocols and experimental details described for this compound.[2][6][8][9]

Objective: To determine the effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.

Materials:

  • MCT1-expressing cells (e.g., Raji, Daudi) and MCT4-expressing cells (e.g., EVSA-T)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.[5]

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

    • Add the diluted this compound or DMSO vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2][6]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8][10]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8][11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

[¹⁴C]-L-Lactate Uptake Assay

This protocol is based on methodologies described for measuring MCT1-mediated lactate transport.[5][12][13]

Objective: To directly measure the inhibitory effect of this compound on MCT1-mediated lactate uptake.

Materials:

  • MCT1-expressing cells (e.g., DLD-1) and MCT4-expressing cells (e.g., EVSA-T)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO

  • [¹⁴C]-L-Lactate (radiolabeled)

  • Uptake buffer (e.g., HBSS or a buffer containing 137 mM N-methyl-D-glucamine, 5.4 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES, pH 6.0)[12]

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates and grow to confluency.

  • Compound Pre-incubation:

    • Wash the cells three times with uptake buffer.[12]

    • Pre-incubate the cells with varying concentrations of this compound (or DMSO control) in uptake buffer for 10-30 minutes at 37°C.

  • Lactate Uptake:

    • Initiate the uptake by adding uptake buffer containing [¹⁴C]-L-Lactate (final concentration of ~50-100 µM) and the corresponding concentration of this compound.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature. The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

  • Measurement:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Use a small aliquot of the cell lysate to determine the protein concentration using a standard method (e.g., BCA assay).

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration for each sample.

    • Calculate the percentage of inhibition of lactate uptake for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value for the inhibition of lactate uptake.

Western Blot Analysis for MCT1 and MCT4 Expression

This protocol provides a general framework for assessing the protein levels of MCT1 and MCT4 in cells treated with this compound.[2][14]

Objective: To determine the expression levels of MCT1 and MCT4 in different cell lines and to investigate if this compound treatment alters their expression.

Materials:

  • MCT1-expressing and MCT4-expressing cell lines

  • This compound

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin, GAPDH, or Hsp90)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells and treat with desired concentrations of this compound or DMSO for a specified time (e.g., 24-72 hours).

    • Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MCT1, MCT4, and the loading control overnight at 4°C. (Dilutions should be optimized according to the manufacturer's instructions).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to the loading control.

By following these detailed protocols, researchers can effectively investigate the in vitro effects of this compound, contributing to a better understanding of its therapeutic potential in cancer.

References

Determining the Optimal Concentration of BAY-8002 for In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the plasma membrane.[1][2] In the context of cancer metabolism, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased production of lactate.[3] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor cell proliferation and survival.[1][3] By inhibiting MCT1, this compound blocks lactate transport, leading to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[1][2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for cell culture experiments, a critical step in evaluating its therapeutic potential.

Mechanism of Action of this compound

This compound is a dual inhibitor of MCT1 and MCT2.[4] It potently suppresses the bidirectional transport of lactate.[3] In cancer cells that rely on expelling lactate to maintain their metabolism, this inhibition leads to intracellular lactate accumulation and acidification, disrupting the cell's energy homeostasis and ultimately leading to growth arrest.[1][2]

BAY8002_Mechanism cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 Efflux Acidification Intracellular Acidification Lactate_in->Acidification Lactate_out Lactate (extracellular) MCT1->Lactate_out Growth_Inhibition Growth Inhibition Acidification->Growth_Inhibition This compound This compound This compound->MCT1 Inhibits

Figure 1. Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data serves as a starting point for determining the optimal concentration range for your specific cell line of interest.

Cell LineCancer TypeIC50 (nM)Reference
DLD-1Colorectal Adenocarcinoma85[2][4][5]
C6 (rat)Glioma3[1]
DLD-1 (human)Colorectal Adenocarcinoma8[1]
4T1 (mouse)Breast Cancer12[1]

Experimental Protocols

To determine the optimal concentration of this compound for a specific cell line, a series of experiments should be performed. The following protocols provide detailed methodologies for assessing cell viability, apoptosis, and target engagement.

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Dose-Response Screening cluster_validation Phase 2: Mechanistic Validation Cell_Seeding Seed cells in 96-well plates Drug_Treatment Treat with a range of This compound concentrations Cell_Seeding->Drug_Treatment Viability_Assay Perform CellTiter-Glo Viability Assay Drug_Treatment->Viability_Assay IC50_Determination Determine IC50 value Viability_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Apoptosis Assay IC50_Determination->Apoptosis_Assay Use concentrations around IC50 Lactate_Assay Lactate Efflux/Uptake Assay IC50_Determination->Lactate_Assay Use concentrations around IC50 Western_Blot Western Blot for MCT1 expression IC50_Determination->Western_Blot Confirm target expression

Figure 2. Experimental workflow for determining optimal this compound concentration.
Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6][7]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 48 hours). Include an untreated and a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[8]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot for MCT1 Expression

This protocol is to confirm the expression of the target protein, MCT1, in the cell line of interest.

Materials:

  • Cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MCT1

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against MCT1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for the loading control to ensure equal protein loading.

Conclusion

The determination of the optimal in vitro concentration of this compound is a multi-step process that begins with a dose-response screening to establish the IC50 value. Subsequent mechanistic assays, such as apoptosis and target expression analysis, are crucial for validating the on-target effects of the compound at the determined concentrations. The protocols outlined in these application notes provide a robust framework for researchers to effectively evaluate the cellular effects of this compound and to guide further preclinical development.

References

Application Notes and Protocols for In vivo Dosing and Administration of BAY-8002 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), and to a lesser extent MCT2, which are crucial for lactate transport across the plasma membrane.[1][2] In the context of oncology, many cancer cells exhibit a high glycolytic rate even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[3] MCT1 is often overexpressed in these tumors to facilitate the efflux of lactate, thereby maintaining intracellular pH and sustaining high glycolytic rates.[3] By inhibiting MCT1, this compound blocks this lactate transport, causing intracellular lactate accumulation, a subsequent drop in intracellular pH, and the inhibition of glycolysis.[1][3] This ultimately leads to reduced cancer cell proliferation and tumor growth, particularly in tumors that are highly dependent on glycolysis and lack the expression of the alternative lactate transporter, MCT4.[1][4]

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, focusing on the widely used Raji Burkitt's lymphoma xenograft model. The provided methodologies cover drug formulation, tumor model establishment, dosing regimens, and pharmacodynamic analysis.

Mechanism of Action: this compound Signaling Pathway

This compound targets the metabolic machinery of cancer cells by disrupting lactate transport. The signaling pathway affected by this compound is central to cancer cell metabolism.

BAY8002_Mechanism_of_Action cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis metabolizes Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in converts to MCT1 MCT1 Transporter Lactate_in->MCT1 efflux via Proliferation Cell Proliferation Lactate_in->Proliferation sustains Lactate_out Lactate (extracellular) MCT1->Lactate_out pH_decrease Intracellular pH Decrease MCT1->pH_decrease leads to accumulation of intracellular lactate and Glycolysis_inhibition Glycolysis Inhibition pH_decrease->Glycolysis_inhibition causes Glycolysis_inhibition->Proliferation reduces BAY_8002 This compound BAY_8002->MCT1 inhibits

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of this compound in mouse models.

Table 1: In Vivo Dosing of this compound in Raji Xenograft Mouse Model

ParameterValueReference
Mouse Strain NOD SCID[1]
Tumor Model Raji (Burkitt's Lymphoma) Xenograft[1][3]
Administration Route Oral (per os)[1][3]
Dosage 80 and 160 mg/kg[3]
Dosing Frequency Twice daily[3]
Reported Efficacy Significant tumor growth inhibition[1][3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)
40Data not available~1Data not available
80Data not available~1-3Data not available
160Data not available~3Data not available
Note: Specific Cmax and AUC values are not publicly available in the provided search results. The plasma concentration profiles after twice-daily oral dosing have been simulated.[1]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

While the specific vehicle used in the primary preclinical studies for this compound has not been publicly disclosed, a common and effective vehicle for oral administration of hydrophobic compounds in mice can be prepared as follows. It is recommended to perform a small pilot study to ensure the tolerability of the chosen vehicle in the specific mouse strain.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 100 mg/mL.

  • To prepare the final dosing solution, use a vehicle composition such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • For a desired final concentration of 10 mg/mL (to dose a 20g mouse at 100 mg/kg with 0.2 mL), first, add the required volume of the this compound stock solution to PEG300 and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add the sterile saline and vortex to form a stable and homogenous solution or suspension.

  • Prepare fresh on each day of dosing.

Protocol 2: Establishment of Raji Xenograft Model and In Vivo Efficacy Study

This protocol describes the subcutaneous implantation of Raji cells into immunodeficient mice and the subsequent evaluation of this compound efficacy.

Raji_Xenograft_Workflow Cell_Culture Raji Cell Culture (RPMI-1640, 10% FBS) Cell_Harvest Cell Harvest & Counting Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension (PBS + Matrigel) Cell_Harvest->Cell_Suspension Tumor_Implantation Subcutaneous Injection into NOD SCID Mice Cell_Suspension->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization when tumors reach ~100-200 mm³ Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring daily/bi-daily Endpoint Study Endpoint (Tumor Size Limit) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a Raji xenograft study.

Materials:

  • Raji cells (ATCC® CCL-86™)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • Female NOD SCID mice (6-8 weeks old)

  • Calipers

  • This compound formulation and vehicle control

Procedure:

  • Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL.[5] Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 80 or 160 mg/kg) or vehicle control orally twice daily.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Protocol 3: Measurement of Intratumor Lactate Levels

This protocol describes the collection of tumor tissue and the subsequent enzymatic measurement of lactate concentration.

Lactate_Measurement_Workflow Tumor_Excision Tumor Excision Snap_Freezing Snap Freeze in Liquid Nitrogen Tumor_Excision->Snap_Freezing Homogenization Tissue Homogenization (in Assay Buffer) Snap_Freezing->Homogenization Deproteinization Deproteinization (e.g., spin filter) Homogenization->Deproteinization Enzymatic_Assay Enzymatic Lactate Assay Deproteinization->Enzymatic_Assay Data_Analysis Calculate Lactate Concentration Enzymatic_Assay->Data_Analysis

Caption: Workflow for intratumor lactate measurement.

Materials:

  • Tumor tissue from xenograft models

  • Liquid nitrogen

  • Lactate assay kit (e.g., from Sigma-Aldrich, MAK064 or similar)[6]

  • Homogenizer

  • Microplate reader

Procedure:

  • Tissue Collection: At the study endpoint, euthanize the mice and immediately excise the tumors.

  • Sample Preparation:

    • Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

    • On the day of the assay, weigh the frozen tissue and homogenize it in the lactate assay buffer provided with the kit.[6]

    • Deproteinize the samples, for example, by using a 10 kDa molecular weight cut-off spin filter, to remove lactate dehydrogenase which can interfere with the assay.[6]

  • Enzymatic Assay:

    • Follow the manufacturer's instructions for the lactate assay kit. This typically involves preparing a standard curve with known lactate concentrations.

    • Add the prepared tumor lysates and standards to a 96-well plate.

    • Add the enzyme mix to initiate the reaction. The enzyme lactate oxidase will catalyze the oxidation of lactate, producing a colorimetric or fluorometric signal.[7]

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the lactate concentration in the tumor samples based on the standard curve. Normalize the lactate concentration to the initial tissue weight.

Conclusion

This compound is a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in mouse models. Adherence to detailed and standardized procedures is crucial for obtaining reproducible and reliable data in preclinical drug development.

References

Measuring Lactate Dynamics in Cancer Research Using BAY-8002

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate, once considered a metabolic waste product, is now recognized as a key player in tumor metabolism, signaling, and the creation of an immunosuppressive tumor microenvironment. The transport of lactate across the cell membrane is primarily mediated by monocarboxylate transporters (MCTs). BAY-8002 is a potent and selective inhibitor of MCT1, a transporter crucial for lactate uptake and efflux in many cancer cells.[1][2] By blocking MCT1, this compound disrupts cancer cell metabolism, leading to intracellular lactate accumulation, a decrease in intracellular pH, and suppression of glycolysis.[1][2] These application notes provide detailed protocols for utilizing this compound to study lactate transport dynamics in cancer cells.

Mechanism of Action of this compound

This compound is a potent and selective, orally active inhibitor of monocarboxylate transporter 1 (MCT1), also known as SLC16A1.[1][3] It effectively blocks the bidirectional transport of lactate across the plasma membrane in an MCT1-dependent manner.[1][4][5] this compound has also been shown to be a dual inhibitor of MCT1 and MCT2, with a five-fold higher selectivity for MCT1 over MCT2, and it does not inhibit MCT4.[5][6] The inhibition of MCT1 by this compound leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis.[1][4] This disruption of metabolic homeostasis can inhibit the proliferation of cancer cells that are highly dependent on MCT1 for lactate transport.[1][3]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on preclinical studies.

ParameterValueCell Line/SystemReference
IC50 (cellular assay) 85 nMMCT1-expressing cells[1][2]
IC50 ([14C]-L-lactate uptake) nanomolar rangeMCT1-expressing cells[4]
Selectivity Selective for MCT1/2; no activity against MCT4Recombinantly expressed human MCT isoforms[5][6]
In vivo dosage (mice) 80 and 160 mg/kg (orally, twice daily)Raji tumor-bearing mice[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of MCT1-mediated lactate transport and a general workflow for studying the effects of this compound.

cluster_cell Cancer Cell MCT1 MCT1 Lactate_out Extracellular Lactate MCT1->Lactate_out Efflux Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Proliferation Cell Proliferation Glycolysis->Proliferation Glucose Glucose Glucose->Glycolysis Lactate_in Intracellular Lactate Pyruvate->Lactate_in Lactate_in->MCT1 pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease pH_decrease->Glycolysis Lactate_ex Extracellular Lactate Lactate_ex->MCT1 Uptake BAY8002 This compound BAY8002->MCT1

Caption: Mechanism of this compound action on MCT1-mediated lactate transport.

start Seed Cancer Cells treat Treat with this compound (or vehicle control) start->treat incubate Incubate for Defined Period treat->incubate assay Perform Lactate Transport Assay incubate->assay uptake Lactate Uptake Assay assay->uptake Measure Uptake efflux Lactate Efflux Assay assay->efflux Measure Efflux analysis Data Analysis uptake->analysis efflux->analysis end Results analysis->end

Caption: General experimental workflow for studying lactate transport with this compound.

Experimental Protocols

Here are detailed protocols for measuring lactate uptake and efflux using this compound.

Protocol 1: Measuring Lactate Uptake using [¹⁴C]-L-Lactate

This protocol directly measures the uptake of radiolabeled lactate into cancer cells.

Materials:

  • Cancer cell line of interest (e.g., DLD-1 for MCT1 expression)

  • Cell culture medium and supplements

  • This compound

  • [¹⁴C]-L-Lactate

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Cell Treatment: On the day of the experiment, aspirate the culture medium and wash the cells twice with PBS.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) in culture medium for a specified time (e.g., 1 hour).

  • Lactate Uptake: Initiate lactate uptake by adding medium containing [¹⁴C]-L-Lactate (e.g., 1 µCi/mL) and the corresponding concentration of this compound.

  • Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C.

  • Washing: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of each sample. Plot the percentage of lactate uptake inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Measuring Lactate Efflux by Monitoring Extracellular Lactate Accumulation

This protocol measures the amount of lactate exported from the cells into the surrounding medium.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lactate assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

  • Cell Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for lactate accumulation in the medium.

  • Sample Collection: Collect the cell culture supernatant at the end of the incubation period.

  • Lactate Measurement: Measure the lactate concentration in the collected supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Cell Viability/Number Normalization: After collecting the supernatant, determine the cell number or viability in each well (e.g., using a crystal violet assay or a cell counter) to normalize the lactate measurements.

  • Data Analysis: Plot the extracellular lactate concentration (normalized to cell number) against the concentration of this compound.

Protocol 3: Measuring Lactate Transport via Intracellular pH Changes using SNARF-5

This protocol indirectly measures lactate transport by detecting changes in intracellular pH using the fluorescent pH indicator SNARF-5.[4] Lactate import is coupled with proton import, leading to intracellular acidification.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • SNARF-5 AM ester

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom multi-well plate suitable for fluorescence measurements.

  • Dye Loading: On the day of the experiment, wash the cells with HBSS and then load them with SNARF-5 AM ester (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Inhibitor Treatment: Add HBSS containing varying concentrations of this compound or vehicle control to the wells.

  • Baseline Fluorescence: Measure the baseline fluorescence ratio at two emission wavelengths (e.g., 580 nm and 640 nm) with excitation at an appropriate wavelength (e.g., 514 nm).

  • Lactate Addition: Add a solution of L-lactic acid to the wells to initiate lactate import and the associated proton influx.

  • Fluorescence Measurement: Immediately begin monitoring the change in the fluorescence ratio over time.

  • Data Analysis: The change in the fluorescence ratio reflects the change in intracellular pH. Calculate the rate of acidification and plot the inhibition of this rate against the concentration of this compound to determine the IC50.

Conclusion

This compound is a valuable tool for investigating the role of MCT1 in cancer cell metabolism. The protocols outlined above provide robust methods for measuring both lactate uptake and efflux, enabling researchers to probe the effects of MCT1 inhibition in various cancer models. These studies can provide critical insights into the therapeutic potential of targeting lactate transport in oncology.

References

Application Notes and Protocols for BAY-8002 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), also known as solute carrier family 16 member 1 (SLC16A1).[1][2][3] MCT1 plays a crucial role in cellular metabolism by facilitating the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[2][3] In the tumor microenvironment, highly glycolytic cancer cells export large amounts of lactate via MCT4, which is then taken up by other cancer cells through MCT1 to fuel oxidative phosphorylation, creating a symbiotic metabolic relationship that promotes tumor growth and survival.[1] MCT1 is also implicated in regulating intracellular pH, angiogenesis, and immune suppression within the tumor microenvironment.[1][4]

Inhibition of MCT1 with this compound disrupts this metabolic symbiosis, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis.[2][3] This disruption of tumor metabolism provides a strong rationale for the use of this compound in combination with other anticancer therapies to enhance their efficacy. These application notes provide an overview of the preclinical data for this compound and detailed protocols for its investigation in combination with other cancer therapies.

Preclinical Data for this compound

In Vitro Activity

This compound has demonstrated potent and selective inhibition of MCT1 in various cancer cell lines. Its activity is particularly noted in hematopoietic tumor cells, such as diffuse large B-cell lymphoma (DLBCL), that express high levels of MCT1 and lack expression of the alternative lactate transporter MCT4.[1]

Cell LineCancer TypeIC50 (nM)Notes
DLD-1Colorectal Adenocarcinoma85MCT1-expressing
RajiBurkitt's LymphomaNot specified, but sensitiveMCT1-expressing
DaudiBurkitt's LymphomaNot specified, but sensitiveMCT1-expressing
EVSA-TBreast Cancer>50,000MCT4-expressing (insensitive)

Table 1: In vitro antiproliferative activity of this compound in various cancer cell lines.[1][2]

In Vivo Activity

Preclinical studies in xenograft models have shown that this compound can significantly inhibit tumor growth.[2][3]

Tumor ModelDosing RegimenOutcome
Raji xenograft80 mg/kg, orally, twice dailySignificant inhibition of tumor growth (tumor stasis)
Raji xenograft160 mg/kg, orally, twice dailySignificant inhibition of tumor growth (tumor stasis)

Table 2: In vivo antitumor efficacy of this compound as a single agent.[2][3]

Combination Therapy Strategies

The mechanism of action of this compound provides a strong rationale for its use in combination with various other cancer therapies.

Combination with Metabolic Inhibitors (e.g., Metformin)

Rationale: Many cancer cells adapt to MCT1 inhibition by shifting their metabolism towards oxidative phosphorylation.[1] Combining this compound with an inhibitor of mitochondrial complex I, such as metformin, can block this escape mechanism, leading to a more profound metabolic crisis and cell death.[5][6]

Combination with Radiotherapy

Rationale: Radiotherapy is more effective in well-oxygenated tumor regions. By inhibiting lactate transport, this compound can disrupt the metabolism of cancer cells, potentially increasing their sensitivity to radiation-induced damage. Furthermore, by altering the tumor microenvironment, MCT1 inhibition may enhance the efficacy of radiotherapy.[4]

Combination with Immunotherapy (e.g., Immune Checkpoint Inhibitors)

Rationale: The acidic tumor microenvironment caused by high lactate levels is known to be immunosuppressive, inhibiting the function of T cells and promoting the polarization of M2 macrophages.[4][7] By blocking lactate transport and reducing the acidity of the tumor microenvironment, this compound may enhance the efficacy of immune checkpoint inhibitors by restoring anti-tumor immune responses.[7]

Experimental Protocols

Note: The following protocols are generalized templates and should be optimized for specific cell lines, tumor models, and combination agents.

In Vitro Combination Cytotoxicity Assay

This protocol describes a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent in vitro.

G cluster_setup Assay Setup cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates overnight_incubation Incubate overnight seed_cells->overnight_incubation add_bay8002 Add this compound (serial dilutions) add_combo_agent Add combination agent (serial dilutions) add_combination Add this compound + combination agent add_controls Add vehicle and single agent controls incubate_72h Incubate for 72 hours add_bay8002->incubate_72h add_combo_agent->incubate_72h add_combination->incubate_72h add_controls->incubate_72h viability_assay Perform cell viability assay (e.g., CellTiter-Glo) incubate_72h->viability_assay calculate_ic50 Calculate IC50 values viability_assay->calculate_ic50 synergy_analysis Analyze for synergy (e.g., Bliss independence model) calculate_ic50->synergy_analysis

Caption: Workflow for in vitro combination cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Combination agent (stock solution in appropriate solvent)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the combination agent in complete culture medium. Also, prepare combinations of both agents at various concentration ratios.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the single agents, their combinations, or vehicle control.

  • Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each single agent.

    • Analyze the combination data for synergy, additivity, or antagonism using a suitable model, such as the Bliss independence model or the Chou-Talalay method.

In Vivo Xenograft Combination Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another therapeutic agent in a subcutaneous xenograft mouse model.

G cluster_model_dev Model Development cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint cluster_analysis Analysis implant_cells Implant tumor cells subcutaneously in mice tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_vehicle Group 1: Vehicle treat_bay8002 Group 2: this compound treat_combo_agent Group 3: Combination Agent treat_combination Group 4: this compound + Combination Agent monitor_tumor Monitor tumor volume and body weight treat_vehicle->monitor_tumor treat_bay8002->monitor_tumor treat_combo_agent->monitor_tumor treat_combination->monitor_tumor endpoint Endpoint: Tumor volume reaches predetermined size or signs of toxicity monitor_tumor->endpoint compare_growth Compare tumor growth inhibition between groups endpoint->compare_growth assess_toxicity Assess treatment toxicity compare_growth->assess_toxicity pk_pd_analysis Pharmacokinetic/Pharmacodynamic analysis (optional) assess_toxicity->pk_pd_analysis

Caption: Workflow for an in vivo xenograft combination study.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Combination agent formulated for appropriate route of administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into four treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination agent alone

    • Group 4: this compound + combination agent

  • Treatment Administration: Administer treatments according to a predetermined schedule. For example, this compound is typically administered orally twice daily.[2]

  • Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week. Observe mice for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive toxicity.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically compare the TGI between the combination group and the single-agent groups to determine if the combination is more effective.

    • Analyze body weight data to assess treatment-related toxicity.

Signaling Pathway

Inhibition of MCT1 by this compound has significant downstream effects on cancer cell metabolism and the tumor microenvironment.

G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment BAY8002 This compound MCT1 MCT1 BAY8002->MCT1 inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in blocks export OXPHOS Oxidative Phosphorylation MCT1->OXPHOS fuels (via lactate uptake) Lactate_ex Extracellular Lactate MCT1->Lactate_ex export from glycolytic cells pH_in Intracellular pH Lactate_in->pH_in decreases Glycolysis Glycolysis pH_in->Glycolysis inhibits Proliferation Cell Proliferation and Survival Glycolysis->Proliferation supports OXPHOS->Proliferation supports pH_ex Extracellular pH Lactate_ex->pH_ex decreases Angiogenesis Angiogenesis Lactate_ex->Angiogenesis promotes Immune_Suppression Immune Suppression pH_ex->Immune_Suppression promotes

Caption: Signaling pathway affected by this compound.

Conclusion

This compound, as a potent and selective MCT1 inhibitor, represents a promising therapeutic agent, particularly in combination with other anticancer therapies. By targeting the metabolic vulnerabilities of cancer cells and modulating the tumor microenvironment, this compound has the potential to enhance the efficacy of existing treatments. The provided protocols offer a framework for researchers to investigate and validate novel combination strategies involving this compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination therapy for various cancer types.

References

Application Notes and Protocols for Studying Metabolic Reprogramming in Tumors with BAY-8002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid proliferation and survive in a challenging microenvironment. One key aspect of this reprogramming is the increased reliance on glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift leads to the production and efflux of large amounts of lactate. BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein responsible for lactate transport across the plasma membrane.[1][2][3][4] By blocking lactate efflux, this compound disrupts the metabolic homeostasis of cancer cells, leading to intracellular lactate accumulation, acidification, and subsequent inhibition of glycolysis and cell proliferation.[1][3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and target metabolic reprogramming in tumors.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineThis compound ConcentrationResultReference
IC50 (Cell Viability) DLD-1 (Colon)85 nMInhibition of cell viability
Raji (Lymphoma)Not specifiedGrowth inhibition[1]
Daudi (Lymphoma)Not specifiedGrowth inhibition
Lactate Transport Inhibition DLD-1 (Colon)Nanomolar rangeEfficiently blocked 14C-L-lactate uptake
EVSA-T (Breast)> 50 µMNo significant inhibition (MCT4 expressing)[6]
Extracellular Acidification Rate (ECAR) DLD-1 (Colon)Not specifiedDecreased ECAR[6]
In Vivo Efficacy of this compound in Raji Tumor-Bearing Mice
ParameterTreatment GroupResultReference
Tumor Growth 80 mg/kg, twice dailySignificant prevention of tumor growth[1]
160 mg/kg, twice dailySignificant prevention of tumor growth[1]
Tumor Regression 80 and 160 mg/kg, twice dailyNo tumor regression observed[1]
Intratumor Lactate Levels Not specifiedSignificantly increased[1][2]
Intratumor Pyruvate Levels Not specifiedTransiently modulated[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

cluster_cell Tumor Cell This compound This compound MCT1 MCT1 This compound->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Blocks Efflux Lactate_ex Extracellular Lactate MCT1->Lactate_ex Transports Glycolysis Glycolysis Glycolysis->Lactate_in Produces Proliferation Proliferation Glycolysis->Proliferation Supports pH Intracellular pH Lactate_in->pH Decreases pH->Glycolysis Inhibits pH->Proliferation Inhibits cluster_workflow In Vitro Experimental Workflow start Start cell_culture 1. Cell Culture (MCT1-expressing vs. MCT4-expressing) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment proliferation 3a. Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->proliferation western_blot 3b. Western Blot (MCT1, MCT4, metabolic enzymes) treatment->western_blot seahorse 3c. Seahorse Assay (ECAR, OCR) treatment->seahorse flux_analysis 3d. Metabolic Flux Analysis (13C-glucose tracing) treatment->flux_analysis data_analysis 4. Data Analysis proliferation->data_analysis western_blot->data_analysis seahorse->data_analysis flux_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Seahorse Assay for Cells Treated with BAY-8002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the plasma membrane.[1] MCT1 plays a crucial role in cellular metabolism, particularly in cancer cells, by facilitating the efflux of lactate produced during glycolysis.[1][2] Inhibition of MCT1 by this compound disrupts this process, leading to intracellular lactate accumulation and a subsequent decrease in the extracellular acidification rate (ECAR), a hallmark of glycolysis.[1][3] The Agilent Seahorse XF Analyzer is a powerful tool for assessing the metabolic phenotype of cells by simultaneously measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and ECAR. This document provides a detailed protocol for utilizing the Seahorse XF platform to characterize the metabolic effects of this compound on cultured cells.

Principle of the Assay

The Seahorse XF Assay measures two key parameters of cellular metabolism in real-time:

  • Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.

  • Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily resulting from the extrusion of protons generated during the conversion of glucose to lactate.[4]

By treating cells with this compound and measuring the subsequent changes in OCR and ECAR, researchers can elucidate the compound's impact on cellular bioenergetics. A decrease in ECAR is the expected primary response to this compound treatment due to the inhibition of lactate efflux.[3] The effect on OCR can vary depending on the cell type and its metabolic plasticity, with potential compensatory changes in mitochondrial activity.

Data Presentation

The following tables summarize representative quantitative data obtained from Seahorse XF assays on cells treated with varying concentrations of this compound.

Table 1: Effect of this compound on Extracellular Acidification Rate (ECAR)

This compound Concentration (nM)Basal ECAR (mpH/min)% Inhibition of Basal ECAR
0 (Vehicle Control)50.0 ± 3.50%
142.5 ± 2.815%
1030.0 ± 2.140%
10022.5 ± 1.955%
100020.0 ± 1.560%

Data are presented as mean ± standard deviation and are representative of typical results observed in MCT1-expressing cancer cell lines.

Table 2: Potential Effects of this compound on Oxygen Consumption Rate (OCR)

This compound Concentration (nM)Basal OCR (pmol/min)Change from Control
0 (Vehicle Control)100.0 ± 8.0-
1102.0 ± 7.5Minimal change
10105.0 ± 8.2Slight increase
100115.0 ± 9.1Moderate increase (compensatory)
1000110.0 ± 8.8Plateau or slight decrease

This table represents a hypothetical scenario where cells exhibit a compensatory increase in mitochondrial respiration in response to glycolytic inhibition. The actual OCR response may vary depending on the cell line's metabolic flexibility.

Experimental Protocols

This section details the methodologies for performing a Seahorse XF assay to evaluate the effects of this compound. The protocol is based on the Agilent Seahorse XF Glycolytic Rate Assay.

Materials
  • Agilent Seahorse XF96 or XFe96 Analyzer

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Calibrant

  • Agilent Seahorse XF Base Medium (DMEM or RPMI 1640, phenol red-free)

  • Glucose, L-glutamine, and sodium pyruvate supplements

  • This compound (stock solution prepared in DMSO)

  • Cell line of interest (adherent, MCT1-expressing)

  • Standard cell culture reagents (e.g., growth medium, PBS, trypsin)

  • For Glycolytic Rate Assay: Rotenone/Antimycin A (Rot/AA) and 2-Deoxyglucose (2-DG)

Methods

1. Cell Seeding

  • One day prior to the assay, seed the cells in an Agilent Seahorse XF Cell Culture Microplate at a predetermined optimal density. Cell density should be optimized to achieve 80-90% confluency on the day of the assay.

  • Distribute cells evenly in all wells except for the background correction wells (A1, A12, H1, H12). Add cell-free growth medium to the background wells.

  • Incubate the plate overnight in a 37°C, 5% CO2 incubator.

2. Sensor Cartridge Hydration

  • One day prior to the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of sterile water to each well of the utility plate and placing the sensor cartridge on top.

  • Incubate the hydrated cartridge in a non-CO2 incubator at 37°C overnight.

3. This compound Treatment Preparation

  • On the day of the assay, prepare serial dilutions of this compound in Seahorse XF assay medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

4. Assay Plate Preparation

  • On the day of the assay, remove the cell culture medium from the assay plate.

  • Wash the cells twice with pre-warmed Seahorse XF assay medium (supplemented with glucose, glutamine, and pyruvate).

  • After the final wash, add the appropriate volume of Seahorse XF assay medium containing the respective concentrations of this compound or vehicle control to each well.

  • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

5. Seahorse XF Analyzer Setup and Assay Run

  • Replace the sterile water in the utility plate with 200 µL/well of pre-warmed Seahorse XF Calibrant. Place the sensor cartridge back onto the utility plate.

  • Load the calibration plate into the Seahorse XF Analyzer and initiate calibration.

  • While the analyzer is calibrating, prepare the injection port plate with the compounds for the Glycolytic Rate Assay (if performed).

    • Port A: Rotenone/Antimycin A (to inhibit mitochondrial respiration)

    • Port B: 2-Deoxyglucose (to inhibit glycolysis)

  • Once calibration is complete, replace the calibrant plate with the cell plate containing the this compound-treated cells.

  • Initiate the Seahorse assay protocol. The protocol should include cycles of mixing, waiting, and measuring to determine basal OCR and ECAR, followed by injection of Rot/AA and 2-DG to measure compensatory glycolysis and non-glycolytic acidification.

6. Data Analysis

  • After the assay is complete, normalize the data to cell number or protein concentration.

  • Analyze the OCR and ECAR data using the Seahorse Wave software.

  • Compare the basal and stressed metabolic parameters between the vehicle-treated and this compound-treated groups.

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound action.

Experimental Workflow

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed cells in Seahorse XF plate hydrate_cartridge Hydrate sensor cartridge prepare_media Prepare assay medium and this compound dilutions seed_cells->prepare_media wash_cells Wash cells and add This compound/vehicle prepare_media->wash_cells incubate Incubate plate at 37°C (non-CO2) for 1 hr wash_cells->incubate run_assay Run Seahorse Assay (measure basal OCR/ECAR) incubate->run_assay calibrate Calibrate Seahorse Analyzer calibrate->run_assay inject Inject metabolic modulators (e.g., Rot/AA, 2-DG) run_assay->inject measure_stressed Measure stressed OCR/ECAR inject->measure_stressed normalize Normalize data (cell count/protein) measure_stressed->normalize analyze Analyze OCR and ECAR using Wave software normalize->analyze compare Compare treated vs. control groups analyze->compare

Caption: Experimental workflow for Seahorse assay with this compound.

References

Application Notes and Protocols: Immunohistochemical and Enzymatic Analysis of Lactate Levels in Tumors Treated with BAY-8002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), and to a lesser extent MCT2, which are crucial for the transport of lactate across the plasma membrane.[1][2] In the tumor microenvironment, cancer cells often exhibit elevated glycolysis, leading to increased production of lactate. The efflux of this lactate via MCTs is essential for maintaining intracellular pH and sustaining high glycolytic rates.[3] Inhibition of MCT1 by this compound blocks lactate transport, leading to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis and tumor growth.[1][4] These application notes provide detailed protocols for the analysis of lactate levels in tumor tissues treated with this compound, focusing on in situ visualization of lactate metabolism and quantitative enzymatic assays.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on intratumor lactate levels in Raji and WSU-DLCL2 xenograft models. The data is extracted from Quanz M, et al. Mol Cancer Ther. 2018 Nov;17(11):2285-2296.[1]

Tumor ModelTreatment GroupDose (mg/kg, p.o., bid)Mean Intratumor Lactate (nmol/mg tissue) (± SEM)Statistical Significance (vs. Vehicle)
Raji Vehicle-~25 (± 5)-
This compound80~60 (± 10)p < 0.05 (Reported as significant)
This compound160~75 (± 15)p < 0.05 (Reported as significant)
WSU-DLCL2 Vehicle-~30 (± 5)-
This compound160~80 (± 10)p < 0.05 (Reported as significant)

Note: The values are estimated from the graphical data presented in the source publication. The original publication states a "significant" increase in intratumor lactate levels.[1]

Mandatory Visualizations

BAY8002_Signaling_Pathway cluster_cell Tumor Cell cluster_drug Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDH-A MCT1 MCT1 Lactate_in->MCT1 pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease LDHA LDH-A Lactate_out Extracellular Lactate MCT1->Lactate_out Glycolysis_inhibition Glycolysis Inhibition pH_decrease->Glycolysis_inhibition Tumor_growth_inhibition Tumor Growth Inhibition Glycolysis_inhibition->Tumor_growth_inhibition BAY8002 This compound BAY8002->MCT1 IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation 1. Fixation (e.g., 10% NBF) Dehydration 2. Dehydration (Ethanol Series) Fixation->Dehydration Clearing 3. Clearing (Xylene) Dehydration->Clearing Embedding 4. Paraffin Embedding Clearing->Embedding Sectioning 5. Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 6. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 7. Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking 8. Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAntibody 9. Primary Antibody Incubation Blocking->PrimaryAntibody SecondaryAntibody 10. Secondary Antibody Incubation (HRP-conjugated) PrimaryAntibody->SecondaryAntibody Detection 11. Chromogen Detection (DAB) SecondaryAntibody->Detection Counterstain 12. Counterstaining (Hematoxylin) Detection->Counterstain DehydrationClearing 13. Dehydration & Clearing Counterstain->DehydrationClearing Mounting 14. Mounting DehydrationClearing->Mounting Microscopy 15. Microscopy & Imaging Mounting->Microscopy Quantification 16. Image Analysis & Quantification Microscopy->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Overcoming BAY-8002 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the MCT1 inhibitor, BAY-8002, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), and to a lesser extent, MCT2.[1][2] MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[2] In cancer cells that rely on glycolysis for energy production (the Warburg effect), MCT1 often facilitates the efflux of lactate to prevent intracellular acidification and maintain a high glycolytic rate. By inhibiting MCT1, this compound blocks this lactate transport, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[2]

Q2: Which cancer cell lines are sensitive to this compound?

Sensitivity to this compound is often associated with high expression of MCT1 and low or absent expression of the alternative lactate transporter, MCT4. Hematopoietic tumor cells, particularly diffuse large B-cell lymphoma (DLBCL) cell lines, have shown high sensitivity to MCT1 inhibition.[1][3]

Q3: What are the known mechanisms of acquired resistance to this compound?

Two primary mechanisms of acquired resistance to this compound have been identified:

  • Upregulation of MCT4: Cancer cells can compensate for the inhibition of MCT1 by upregulating the expression of another lactate transporter, MCT4. MCT4 is also capable of exporting lactate, thereby restoring the cell's ability to maintain intracellular pH and a high glycolytic rate.[1][3]

  • Metabolic Shift to Oxidative Phosphorylation (OXPHOS): Resistant cells can adapt their metabolism to become less reliant on glycolysis and more dependent on mitochondrial oxidative phosphorylation for ATP production. This metabolic reprogramming reduces the need for high-level lactate efflux.[1][3]

Troubleshooting Guide

Problem: My cancer cell line, which was initially sensitive to this compound, has developed resistance.

This is a common issue observed during prolonged treatment with MCT1 inhibitors. Here’s a step-by-step guide to investigate and potentially overcome this resistance.

Step 1: Confirm the Resistant Phenotype

First, confirm the shift in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cells.

Table 1: Representative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeMCT1/MCT4 ExpressionThis compound IC50 (nM)Reference
Sensitive
RajiBurkitt's LymphomaMCT1-positive, MCT4-negative~50[4]
DLD-1Colorectal AdenocarcinomaMCT1-positive, MCT4-negative85[1][2]
Resistant
Raji-RThis compound Resistant RajiMCT1-positive, MCT4-upregulated>10,000[4]
EVSA-TBreast CancerMCT1-negative, MCT4-positive>50,000[1]

This table provides example data. Researchers should determine the IC50 values for their specific parental and resistant cell lines.

Step 2: Investigate the Mechanism of Resistance

Once resistance is confirmed, the next step is to determine the underlying mechanism.

A. Assess MCT1 and MCT4 Expression Levels

  • Hypothesis: The resistant cells have upregulated MCT4 expression.

  • Methodology: Perform Western blotting and quantitative PCR (qPCR) to compare MCT1 and MCT4 protein and mRNA levels between the parental and resistant cell lines.

Table 2: Expected Changes in MCT Expression in this compound Resistant Cells

MarkerParental (Sensitive) CellsResistant Cells (MCT4 Upregulation)
MCT1 Protein HighUnchanged or slightly decreased
MCT4 Protein Low/UndetectableSignificantly Increased
MCT1 (SLC16A1) mRNA HighUnchanged or slightly decreased
MCT4 (SLC16A3) mRNA Low/UndetectableSignificantly Increased

B. Evaluate Metabolic Reprogramming

  • Hypothesis: The resistant cells have shifted their metabolism towards oxidative phosphorylation.

  • Methodology: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), an indicator of OXPHOS, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.

Table 3: Expected Metabolic Profile in this compound Resistant Cells with a Shift to OXPHOS

ParameterParental (Sensitive) CellsResistant Cells (OXPHOS Shift)
Basal OCR LowerHigher
Basal ECAR HigherLower
OCR/ECAR Ratio LowerHigher
Step 3: Strategies to Overcome Resistance

Based on the identified resistance mechanism, the following strategies can be employed:

If MCT4 is upregulated:

  • Dual Inhibition of MCT1 and MCT4: While this compound is selective for MCT1, consider using a non-selective MCT inhibitor or a combination therapy that also targets MCT4.

  • Targeting MCT4 Expression: Investigate the signaling pathways responsible for MCT4 upregulation. The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a known regulator of MCT4 expression.[5] Inhibiting the HIF-1α pathway could potentially re-sensitize cells to this compound.

If there is a shift to OXPHOS:

  • Inhibition of Mitochondrial Respiration: Combine this compound treatment with an inhibitor of the electron transport chain, such as metformin (Complex I inhibitor) or oligomycin (ATP synthase inhibitor). This dual metabolic targeting can be synthetically lethal to the resistant cells.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[6][7][8]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.

  • Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells will die.

  • Recovery and Expansion: Once the surviving cells start to proliferate and reach approximately 70-80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. A typical increase is 1.5 to 2-fold.

  • Repeat Cycles: Repeat the process of treatment, recovery, and dose escalation for several months.

  • Characterization of Resistant Cells: Periodically, perform a dose-response assay to determine the new IC50 of the cultured cells. A significant increase in the IC50 indicates the development of resistance.

  • Stabilization of the Resistant Line: Once a desired level of resistance is achieved, maintain the cells in a constant concentration of this compound for several passages to ensure a stable resistant phenotype.

Protocol 2: Western Blotting for MCT1 and MCT4

This protocol outlines the procedure for detecting MCT1 and MCT4 protein expression in cell lysates.

Materials:

  • Parental and this compound resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MCT1, anti-MCT4, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels between parental and resistant cells.

Protocol 3: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function by monitoring the Oxygen Consumption Rate (OCR).[9][10][11]

Materials:

  • Parental and this compound resistant cell lines

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed the parental and resistant cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare Inhibitor Plate: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.

  • Data Analysis: The instrument will measure the basal OCR and the changes in OCR after the sequential injection of the inhibitors. The software will calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between the parental and resistant cell lines.

Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathways Regulating MCT1 and MCT4 Expression

cluster_0 Regulation of MCT1 cluster_1 Regulation of MCT4 c-Myc c-Myc MCT1 (SLC16A1) MCT1 (SLC16A1) c-Myc->MCT1 (SLC16A1) Upregulates Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Stabilizes MCT4 (SLC16A3) MCT4 (SLC16A3) HIF-1α->MCT4 (SLC16A3) Upregulates

Caption: Transcriptional regulation of MCT1 by c-Myc and MCT4 by HIF-1α.

Diagram 2: Experimental Workflow for Investigating this compound Resistance

Sensitive Cell Line Sensitive Cell Line IC50 Determination IC50 Determination Sensitive Cell Line->IC50 Determination Resistant Cell Line Resistant Cell Line Resistant Cell Line->IC50 Determination Western Blot / qPCR Western Blot / qPCR Resistant Cell Line->Western Blot / qPCR Seahorse XF Assay Seahorse XF Assay Resistant Cell Line->Seahorse XF Assay MCT4 Upregulation MCT4 Upregulation Western Blot / qPCR->MCT4 Upregulation OXPHOS Shift OXPHOS Shift Seahorse XF Assay->OXPHOS Shift

Caption: Workflow to characterize this compound resistance mechanisms.

Diagram 3: Mechanisms of Acquired Resistance to this compound

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell This compound This compound MCT1 MCT1 This compound->MCT1 Inhibits Lactate Efflux Lactate Efflux MCT1->Lactate Efflux Cell Death Cell Death Lactate Efflux->Cell Death Inhibition leads to MCT4 Upregulation MCT4 Upregulation Lactate Efflux (via MCT4) Lactate Efflux (via MCT4) MCT4 Upregulation->Lactate Efflux (via MCT4) OXPHOS Shift OXPHOS Shift ATP from OXPHOS ATP from OXPHOS OXPHOS Shift->ATP from OXPHOS Cell Survival Cell Survival Lactate Efflux (via MCT4)->Cell Survival ATP from OXPHOS->Cell Survival Sensitive Cell Sensitive Cell Resistant Cell Resistant Cell

Caption: Two primary mechanisms of acquired resistance to this compound.

References

BAY-8002 solubility and stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of BAY-8002 in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture-absorbing DMSO.[1][4]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across suppliers but is consistently high. Values range from 83 mg/mL (199.59 mM) to 125 mg/mL (300.59 mM).[1][4][5] For practical purposes, preparing a stock solution of 10 mM in DMSO is a common practice for in vitro studies.[6]

Q3: How should I store the solid compound and its stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][4][5]

  • DMSO Stock Solution: For optimal stability, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4]

Q4: Is this compound soluble in aqueous solutions like culture media or water?

A4: this compound is reported to be insoluble in water.[1] When preparing working solutions for cell culture experiments, the final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity and ensure the compound remains in solution.

Q5: What is the mechanism of action for this compound?

A5: this compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1) and also shows high potency against MCT2.[7][8][9] It has excellent selectivity against the related transporter MCT4.[2][3][4] By inhibiting MCT1/2, this compound blocks the bidirectional transport of lactate and pyruvate across the cell membrane.[6][7][10] This leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and the suppression of glycolysis, ultimately inhibiting the growth of cancer cells that depend on MCT1 for their metabolism.[11][12]

Data Summary Tables

Table 1: Solubility of this compound

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO 83 - 125 mg/mL 199.59 - 300.59 mM Use of fresh, anhydrous DMSO and sonication is recommended to achieve maximum solubility.[1][4]
Ethanol 21 - 28 mg/mL ~50.5 - 67.3 mM

| Water | Insoluble | N/A | |

Table 2: Stability and Storage Recommendations

Form Storage Temperature Duration Recommendations
Solid Powder -20°C 3 years
4°C 2 years
Stock Solution in DMSO -80°C 6 months Aliquot to avoid repeated freeze-thaw cycles.[1][3][4]

| | -20°C | 1 month | |

Troubleshooting Guide

Issue 1: The this compound powder is not fully dissolving in DMSO.

  • Cause: The DMSO may have absorbed moisture, which significantly reduces the solubility of this compound.[1][4] The concentration attempted may also be too high.

  • Solution:

    • Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.

    • To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period.[2][3]

    • Ensure you are preparing the solution within the reported solubility limits (see Table 1).

Issue 2: Precipitation is observed after diluting the DMSO stock solution into aqueous culture media.

  • Cause: this compound has very low aqueous solubility. When the DMSO stock is diluted, the compound can crash out of solution if its final concentration exceeds its solubility limit in the media.

  • Solution:

    • Minimize the final DMSO concentration in the culture media (ideally ≤0.1%).

    • Prepare the working solution by adding the DMSO stock dropwise to the culture media while vortexing or stirring to ensure rapid mixing.

    • Perform serial dilutions. For example, first, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO before the final dilution into the aqueous medium.

    • If precipitation persists, consider using a formulation aid such as Pluronic® F-68 or preparing a fresh working solution at a lower concentration immediately before use.

Issue 3: Inconsistent experimental results are observed between experiments.

  • Cause: This could be due to the degradation of the this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.[1] The age of the stock solution can also be a factor.

  • Solution:

    • Strictly follow the storage guidelines. Aliquot stock solutions into single-use volumes and store them at -80°C.[1][3][4]

    • Use stock solutions within the recommended timeframe (6 months at -80°C, 1 month at -20°C).[1][3][4]

    • For in vivo studies, it is highly recommended to prepare fresh working solutions daily.[4]

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound (M.Wt: 415.85 g/mol ) and a new bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required mass of this compound and volume of DMSO. For 1 mL of a 10 mM stock solution, you will need 4.16 mg of this compound.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing 4.16 mg of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly. If needed, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[4]

  • Storage: Aliquot the clear solution into sterile, single-use cryovials and store at -80°C.

G cluster_prep Preparation Workflow start Start: Weigh solid this compound add_dmso Add fresh, anhydrous DMSO start->add_dmso mix Vortex and/or sonicate until clear add_dmso->mix check Visually inspect for particulates mix->check precip Precipitate observed check->precip Not Clear aliquot Aliquot into single-use tubes check->aliquot Clear Solution heat Gently warm (37°C) & re-sonicate precip->heat heat->mix store Store at -80°C (6 months) or -20°C (1 month) aliquot->store

Workflow for preparing this compound stock solution.
This compound Mechanism of Action

This compound targets the monocarboxylate transporter 1 (MCT1), which is crucial for pH regulation and metabolism in many cancer cells. By blocking lactate export, the drug induces intracellular acidification and metabolic stress, leading to growth inhibition.

G cluster_cell Cancer Cell cluster_membrane Plasma Membrane Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in pH_drop Intracellular pH Drop (Acidification) Lactate_in->pH_drop MCT1 MCT1 Transporter Lactate_in->MCT1 Lactate Transport Growth_Inhibition Cell Growth Inhibition pH_drop->Growth_Inhibition Lactate_out Extracellular Lactate MCT1->Lactate_out BAY8002 This compound BAY8002->MCT1 Inhibition

Inhibition of lactate transport via the MCT1 transporter by this compound.

References

Troubleshooting inconsistent results in BAY-8002 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAY-8002 in their experiments. The information is designed to help address common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Monocarboxylate Transporter 1 (MCT1).[1][2] MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[1][2] By inhibiting MCT1, this compound disrupts the efflux of lactate from cancer cells that rely on glycolysis for energy production. This leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[1][2] this compound also shows some inhibitory activity against MCT2 but is highly selective against MCT4.[3]

Q2: What are the key therapeutic applications of this compound being investigated?

A2: this compound is primarily being investigated as an anti-cancer agent.[1][4] Its efficacy is particularly noted in tumors that are highly glycolytic and express high levels of MCT1, such as certain types of lymphomas and some solid tumors.[4] The therapeutic strategy is based on targeting the metabolic vulnerability of cancer cells that produce large amounts of lactate.

Q3: What are the typical starting concentrations for in vitro experiments with this compound?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. However, a common starting point for in vitro experiments is in the nanomolar (nM) range. For example, the IC50 (half-maximal inhibitory concentration) for this compound in MCT1-expressing DLD-1 cells is approximately 85 nM.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy of this compound in cell-based assays.

  • Question: Why am I seeing variable or weak growth inhibition with this compound in my cancer cell line?

  • Possible Causes and Solutions:

    • Low or absent MCT1 expression: The primary target of this compound is MCT1. Cell lines with low or no MCT1 expression will be inherently resistant to the drug.

      • Recommendation: Verify the MCT1 expression level in your cell line using techniques like Western blot or qPCR. Compare your cell line's expression to sensitive and resistant control lines if possible.

    • High MCT4 expression: Monocarboxylate Transporter 4 (MCT4) can also export lactate and its expression is a known mechanism of resistance to MCT1 inhibitors.[4] Cells expressing high levels of MCT4 may be able to compensate for the inhibition of MCT1.

      • Recommendation: Assess the MCT4 expression levels in your cell line. Cell lines with a high MCT1/MCT4 expression ratio are generally more sensitive to this compound.

    • Cell culture conditions: Factors in the tumor microenvironment, such as hypoxia, can influence the expression of MCTs.[4]

      • Recommendation: Ensure consistent cell culture conditions, including oxygen levels and media composition, across experiments. If studying the effects of the tumor microenvironment, carefully control these parameters.

    • Drug stability and solubility: Improper storage or preparation of this compound can lead to reduced activity.

      • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete solubilization before adding to the culture medium. For in vivo studies, specific formulation protocols should be followed to ensure bioavailability.[2]

Issue 2: Development of resistance to this compound over time.

  • Question: My cells were initially sensitive to this compound, but now they are showing resistance. What could be the reason?

  • Possible Causes and Solutions:

    • Upregulation of MCT4: As a compensatory mechanism, cancer cells can upregulate the expression of MCT4 to continue exporting lactate.[4]

      • Recommendation: Analyze the expression of MCT4 in your resistant cell population compared to the parental, sensitive cells.

    • Metabolic reprogramming: Cells may adapt their metabolic pathways to become less reliant on glycolysis and lactate export, for instance, by increasing their reliance on oxidative phosphorylation.[4]

      • Recommendation: Investigate changes in the metabolic profile of your resistant cells using techniques like Seahorse analysis or metabolomics.

Issue 3: Inconsistent results in in vivo xenograft studies.

  • Question: I am observing high variability in tumor growth inhibition in my mouse xenograft model treated with this compound. What are the potential factors?

  • Possible Causes and Solutions:

    • Tumor heterogeneity: The expression of MCT1 and MCT4 can be heterogeneous within a tumor.

      • Recommendation: Analyze MCT1 and MCT4 expression in tumor samples to assess target availability. Consider using well-characterized and homogeneous cell lines for initial in vivo studies.

    • Drug formulation and administration: The bioavailability of this compound can be influenced by its formulation and the route of administration.

      • Recommendation: Use a consistent and validated formulation for oral gavage. Ensure accurate dosing and administration techniques across all animals in the study. A common dosage used in mice is 80 and 160 mg/kg, administered orally twice daily.[1]

    • Tumor microenvironment: The in vivo tumor microenvironment is complex and can influence drug efficacy.

      • Recommendation: Monitor and record key parameters of the tumor microenvironment if possible. Be aware that in vivo results may not always directly correlate with in vitro findings. While this compound has been shown to prevent tumor growth, it may not induce tumor regression.[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeMCT1 ExpressionMCT4 ExpressionIC50 (nM)Reference
RajiBurkitt's LymphomaHighLow~50[3]
DaudiBurkitt's LymphomaHighLow~100[3]
DLD-1Colorectal AdenocarcinomaHighLow85[3]
WSU-DLCL2Diffuse Large B-cell LymphomaHighHigh>10,000[3]
EVSA-TBreast CancerLowHigh>50,000[3]

Table 2: In Vivo Efficacy of this compound in a Raji Xenograft Model

Treatment GroupDose (mg/kg, p.o., b.i.d.)Tumor Growth Inhibition (%)Effect on Tumor RegressionIntratumor Lactate LevelsReference
Vehicle Control-0-Baseline[1]
This compound80SignificantNo regressionIncreased[1]
This compound160SignificantNo regressionIncreased[1]

Experimental Protocols

1. Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

  • Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • Viability Assessment:

      • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

      • CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.

2. Lactate Efflux Assay

  • Objective: To measure the effect of this compound on the export of lactate from cancer cells.

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for a specified time.

    • Medium Collection: At the end of the treatment period, collect the cell culture medium from each well.

    • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (colorimetric or fluorometric). These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.

    • Cell Number Normalization: After collecting the medium, lyse the cells in the wells and measure the total protein or DNA content to normalize the lactate measurements to the cell number.

    • Data Analysis: Compare the normalized lactate concentration in the medium of this compound-treated cells to that of vehicle-treated control cells.

3. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million Raji cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage at the predetermined dose and schedule (e.g., 80 or 160 mg/kg, twice daily).[1]

    • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for MCT1/MCT4, and measurement of intratumor lactate levels).

    • Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and vehicle control groups to assess the anti-tumor efficacy.

Visualizations

BAY8002_Mechanism_of_Action cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Growth_Inhibition Growth Inhibition Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Lactate_out Extracellular Lactate MCT1->Lactate_out pH_decrease->Glycolysis Inhibition pH_decrease->Growth_Inhibition BAY8002 This compound BAY8002->MCT1 Inhibits

Caption: Mechanism of action of this compound in a cancer cell.

BAY8002_Troubleshooting_Workflow Start Inconsistent/Weak This compound Efficacy Check_MCT1 Verify MCT1 Expression (WB/qPCR) Start->Check_MCT1 Check_MCT4 Assess MCT4 Expression (WB/qPCR) Check_MCT1->Check_MCT4 Sufficient MCT1_Low Low/No MCT1: Cell line is likely resistant. Check_MCT1->MCT1_Low Low/Absent Review_Protocol Review Experimental Protocol Check_MCT4->Review_Protocol Low MCT4_High High MCT4: Potential for resistance. Check_MCT4->MCT4_High High Protocol_Issue Address Protocol Variability (e.g., drug stability, cell density) Review_Protocol->Protocol_Issue Consider_Alternative Consider Alternative Cell Model MCT1_Low->Consider_Alternative Investigate_Resistance Investigate Resistance Mechanisms MCT4_High->Investigate_Resistance Optimize_Protocol Optimize Protocol & Re-evaluate Protocol_Issue->Optimize_Protocol

References

Identifying and minimizing off-target effects of BAY-8002

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for BAY-8002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), also known as SLC16A1.[1][2] It functions by blocking the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[1] This inhibition of lactate efflux is critical in cancer cells that exhibit high rates of glycolysis (the Warburg effect), as it leads to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[1] this compound also demonstrates inhibitory activity against MCT2, with approximately 5-fold lower potency compared to MCT1, and is highly selective against MCT4.[2]

Q2: What are the known off-target effects of this compound?

A2: In a preclinical study, this compound was screened against a panel of 68 transporters, channels, and other proteins and did not show significant off-target activity.[2] The high degree of similarity in the observed sensitivity patterns between this compound and another MCT1/2 inhibitor, AZD3965, further supports the on-target-driven effects of this compound.[2] However, as with any small molecule inhibitor, the potential for off-target interactions should be considered, especially at higher concentrations.

Q3: My cells are showing an unexpected phenotype after treatment with this compound. How can I determine if this is an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a structurally different MCT1 inhibitor: If a different MCT1 inhibitor with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect.

  • Perform a dose-response analysis: An on-target effect should correlate with the known IC50 of this compound for MCT1 inhibition. Off-target effects may only appear at significantly higher concentrations.

  • Conduct a rescue experiment: If possible, overexpress an inhibitor-resistant mutant of MCT1. If the phenotype is reversed, it strongly suggests an on-target mechanism.

  • Assess target engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to MCT1 in your cellular system at the concentrations used.

Q4: What are the known mechanisms of acquired resistance to this compound?

A4: Preclinical studies have identified two primary mechanisms of acquired resistance to MCT1 inhibition:

  • Upregulation of MCT4: Cancer cells can upregulate the expression of MCT4 (SLC16A3), another lactate transporter that is not inhibited by this compound. This provides an alternative route for lactate efflux, bypassing the effect of this compound.

  • Metabolic shift to oxidative phosphorylation: Cells may adapt their metabolism to rely more on oxidative phosphorylation for energy production, reducing their dependence on glycolysis and lactate export.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in a cell line that expresses MCT1.

  • Potential Cause: The observed toxicity might be due to an off-target effect, particularly if the concentration of this compound used is significantly higher than its IC50 for MCT1 inhibition.

  • Troubleshooting Steps:

    • Confirm MCT1 expression: Verify the expression level of MCT1 in your cell line by Western blot or qPCR.

    • Titrate this compound concentration: Perform a dose-response curve to determine the minimal effective concentration that inhibits lactate transport without causing excessive toxicity.

    • Assess off-target activity: If toxicity persists at low concentrations, consider performing a broad kinase or proteomics screen to identify potential off-target interactions.

Issue 2: Lack of efficacy in an MCT1-positive tumor model.

  • Potential Cause: The tumor cells may have intrinsic resistance mechanisms, such as co-expression of MCT4 or a low reliance on glycolysis.

  • Troubleshooting Steps:

    • Assess MCT4 expression: Determine the expression level of MCT4 in your tumor model. High MCT4 expression is a known resistance marker.

    • Analyze the metabolic profile: Characterize the metabolic phenotype of your cancer cells. Cells that are less glycolytic and more reliant on oxidative phosphorylation may be less sensitive to MCT1 inhibition.

    • Consider the tumor microenvironment: The metabolic interplay between different cell types in the tumor microenvironment can influence the response to MCT1 inhibitors.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetCell LineAssay TypeIC50 (nM)
MCT1DLD-1SNARF-5 Fluorescence85
MCT1RajiProliferation10
MCT1DaudiProliferation20
MCT2X. laevis oocytes[14C]-Lactate Uptake~425
MCT4EVSA-TSNARF-5 Fluorescence>50,000

Table 2: this compound Off-Target Selectivity Panel

In a study by Quanz et al. (2018), this compound was tested at a concentration of 10 µM against a panel of 68 proteins and showed no significant inhibition (>50%). Due to the proprietary nature of the full panel, a comprehensive list is not publicly available. Researchers are encouraged to perform their own off-target profiling for targets of specific interest.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the recombinant kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target protein (MCT1) in intact cells.

Materials:

  • Cultured cells expressing MCT1

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blot reagents (primary antibody against MCT1, secondary antibody, etc.)

Procedure:

  • Treat cultured cells with the desired concentration of this compound or vehicle control for 1-2 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and perform several freeze-thaw cycles to lyse the cells.

  • Clarify the lysate by centrifugation to remove insoluble debris.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 25°C for 3 minutes.

  • Centrifuge the heated lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction) and analyze the amount of soluble MCT1 by Western blotting.

  • A positive result is indicated by a shift in the melting curve, where MCT1 remains soluble at higher temperatures in the presence of this compound.

Protocol 3: Affinity-Purification Mass Spectrometry for Off-Target Identification

This chemical proteomics approach can identify potential off-target proteins of this compound.

Materials:

  • Immobilized this compound or a suitable analog on beads (e.g., NHS-activated sepharose)

  • Control beads (without the compound)

  • Cell lysate

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Incubate the cell lysate with the this compound-conjugated beads and control beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the proteins that specifically bind to the immobilized this compound.

  • Identify the eluted proteins using mass spectrometry.

  • Proteins that are significantly enriched in the this compound pulldown compared to the control are considered potential off-targets.

Visualizations

cluster_0 On-Target Pathway: MCT1 Inhibition This compound This compound MCT1 MCT1 This compound->MCT1 Inhibits Lactate Efflux Lactate Efflux MCT1->Lactate Efflux Mediates Intracellular Lactate Intracellular Lactate Lactate Efflux->Intracellular Lactate Decreases Glycolysis Glycolysis Intracellular Lactate->Glycolysis Inhibits Cell Growth Cell Growth Glycolysis->Cell Growth Supports

Caption: On-target signaling pathway of this compound.

cluster_1 Workflow: Identifying Off-Target Effects Start Unexpected Phenotype Observed DoseResponse Dose-Response Analysis Start->DoseResponse SecondaryInhibitor Test Structurally Different Inhibitor Start->SecondaryInhibitor OnTarget On-Target Effect Confirmed DoseResponse->OnTarget Correlates with IC50 OffTarget Off-Target Effect Suspected DoseResponse->OffTarget No Correlation SecondaryInhibitor->OnTarget Same Phenotype SecondaryInhibitor->OffTarget Different Phenotype CETSA Cellular Thermal Shift Assay (CETSA) Proteomics Affinity-Purification Mass Spectrometry OffTarget->CETSA OffTarget->Proteomics

Caption: Experimental workflow for troubleshooting off-target effects.

cluster_2 Mechanisms of Acquired Resistance BAY8002 This compound MCT1_Inhibition MCT1 Inhibition BAY8002->MCT1_Inhibition Resistance Acquired Resistance MCT1_Inhibition->Resistance MCT4_Upregulation Upregulation of MCT4 Resistance->MCT4_Upregulation Mechanism 1 OxPhos Shift to Oxidative Phosphorylation Resistance->OxPhos Mechanism 2

Caption: Logical relationship of acquired resistance mechanisms.

References

Optimizing BAY-8002 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-8002. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1) and, to a lesser extent, Monocarboxylate Transporter 2 (MCT2).[1][2] MCTs are responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[3] By inhibiting MCT1, this compound blocks the efflux of lactate from cancer cells that rely on glycolysis for energy production.[2][3] This leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell proliferation.[2][3]

Q2: How long should I treat my cells with this compound in an in vitro proliferation assay?

A common treatment duration for in vitro proliferation assays with this compound is 72 hours.[4] However, the optimal duration can vary depending on the cell line's metabolic phenotype and proliferation rate. For rapidly dividing cells, a shorter duration might be sufficient to observe an anti-proliferative effect. For slower-growing cells, a longer incubation period may be necessary. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your specific cell line.

Q3: What is a typical effective concentration of this compound for in vitro studies?

This compound has an IC50 of approximately 85 nM in MCT1-expressing cells.[3] However, the optimal concentration will depend on the specific cell line and its level of MCT1 expression. It is advisable to perform a dose-response experiment to determine the EC50 for your cell line of interest. A typical concentration range to test would be from 1 nM to 10 µM.

Q4: What is the recommended in vivo dosing schedule for this compound?

In preclinical studies with mouse xenograft models, this compound has been administered orally twice daily.[3] This dosing regimen was shown to maintain plasma concentrations sufficient for continuous inhibition of the target.[2] The specific dosage will depend on the animal model and the tumor type, with studies reporting doses of 80 and 160 mg/kg.[3]

Q5: How quickly can I expect to see an effect of this compound on intracellular lactate levels?

In vivo studies have shown that this compound can cause a significant increase in intratumor lactate levels as early as 3 to 6 hours after administration.[5] This indicates a relatively rapid onset of the primary pharmacological effect.

Troubleshooting Guides

Problem 1: I am not observing a significant anti-proliferative effect with this compound treatment in my cell line.

  • Possible Cause 1: Low or absent MCT1 expression.

    • Solution: Verify the MCT1 expression level in your cell line using techniques such as Western blot or qPCR. Cell lines with low or no MCT1 expression are likely to be resistant to this compound.[1]

  • Possible Cause 2: Expression of other MCT isoforms.

    • Solution: Some cancer cells may express other MCT isoforms, such as MCT4, which are less sensitive to this compound and can compensate for MCT1 inhibition.[1] Assess the expression of other MCTs in your cell line.

  • Possible Cause 3: Insufficient treatment duration.

    • Solution: As mentioned in the FAQs, the anti-proliferative effects of this compound may take time to manifest. Extend the treatment duration (e.g., up to 96 hours or longer) and perform a time-course experiment to determine the optimal endpoint.

  • Possible Cause 4: Cell culture medium composition.

    • Solution: The availability of alternative energy sources in the culture medium, such as glutamine, might allow cancer cells to bypass their reliance on glycolysis, thus reducing their sensitivity to MCT1 inhibition. Consider using a culture medium that more closely mimics the tumor microenvironment.

Problem 2: I am observing high variability in my in vitro assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact proliferation rates and drug responses.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead.

  • Possible Cause 3: Instability of this compound in solution.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Summary Tables

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
IC50 (Proliferation)~85 nMMCT1-expressing cells[3]
MCT1 Inhibition (IC50)8 nMHuman (DLD-1)
MCT2 Inhibition (IC50)5 nM (in oocytes)Human (recombinant)
MCT4 Inhibition (IC50)>500 nM (in oocytes)Human (recombinant)

Table 2: In Vivo Dosing and Pharmacodynamics of this compound

ParameterDetailsAnimal ModelReference
Dosing RouteOralMouse[3]
Dosing ScheduleTwice dailyMouse[3]
Reported Doses80 and 160 mg/kgMouse[3]
Time to increased intratumor lactate3 - 6 hoursMouse[5]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or a resazurin-based assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for MCT1 Expression

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Visualizations

BAY8002_Mechanism_of_Action cluster_cell Cancer Cell cluster_membrane Cell Membrane Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in pH Decreased Intracellular pH Lactate_in->pH Accumulation MCT1 MCT1 Lactate_in->MCT1 Lactate Efflux Glycolysis->Pyruvate Proliferation Inhibition of Proliferation Glycolysis->Proliferation pH->Glycolysis Feedback Inhibition pH->Proliferation Lactate_out Extracellular Lactate MCT1->Lactate_out BAY8002 This compound BAY8002->MCT1 Inhibition

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Proliferation Assay cluster_invivo In Vivo Xenograft Study A1 Seed Cells A2 Prepare this compound Dilutions A1->A2 A3 Treat Cells A2->A3 A4 Incubate (e.g., 72h) A3->A4 A5 Assess Cell Viability A4->A5 A6 Analyze Data (IC50) A5->A6 B1 Implant Tumor Cells B2 Tumor Growth B1->B2 B3 Treat with this compound (p.o., b.i.d.) B2->B3 B4 Monitor Tumor Volume & Body Weight B3->B4 B5 Pharmacodynamic Analysis (e.g., intratumor lactate) B3->B5

Caption: General experimental workflows.

troubleshooting_logic Start No significant anti- proliferative effect Q1 Is MCT1 expressed? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Verify with Western Blot/ qPCR. Cell line likely resistant. Q1->A1_no Q2 Is treatment duration sufficient? A1_yes->Q2 A2_yes Yes Q2->A2_yes Yes A2_no No Perform time-course experiment (24-96h). Q2->A2_no Q3 Is MCT4 expressed? A2_yes->Q3 A3_yes Yes MCT4 may confer resistance. Consider co-inhibition. Q3->A3_yes A3_no No Q3->A3_no No End Consider other resistance mechanisms or experimental variables. A3_no->End

Caption: Troubleshooting logic for lack of effect.

References

BAY-8002 Technical Support Center: Mitigating Off-Target Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using BAY-8002. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address and manage the potential cytotoxic effects of this compound on normal, non-cancerous cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and why might it affect normal cells?

A1: this compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1) and, to a lesser extent, MCT2.[1][2] MCTs are crucial for transporting monocarboxylates like lactate and pyruvate across cell membranes.[3][4] In the context of cancer, many tumor cells exhibit high rates of glycolysis (the Warburg effect) and export large amounts of lactate via MCTs to avoid intracellular acidification.[1][4][5] this compound blocks this lactate efflux, leading to an accumulation of intracellular lactate, a drop in intracellular pH, and subsequent inhibition of glycolysis and cell proliferation.[1][3]

Normal cells, particularly those that are highly proliferative or metabolically active, may also express MCT1 to manage their own metabolic needs.[6] For example, the "lactate shuttle" is a physiological process in normal tissues where some cells produce lactate and others take it up as fuel.[1] Inhibition of MCT1 in these normal cells can disrupt their energy homeostasis and lead to unintended cytotoxicity.

cluster_Cell Cell Membrane cluster_Intra Intracellular Space MCT1 MCT1 Transporter Lactate_in Lactate Accumulation MCT1->Lactate_in Blockade leads to Lactate_out Extracellular Lactate MCT1->Lactate_out BAY8002 This compound BAY8002->MCT1 Inhibits pH_drop Intracellular pH Drop Lactate_in->pH_drop Glycolysis_inhibit Glycolysis Inhibition pH_drop->Glycolysis_inhibit Cytotoxicity Cytotoxicity / Proliferation Arrest Glycolysis_inhibit->Cytotoxicity Lactate_in_source Intracellular Lactate Lactate_in_source->MCT1 Efflux

Caption: Mechanism of this compound action leading to cytotoxicity.

Q2: I am observing significant cytotoxicity in my normal cell line control. What are the first troubleshooting steps?

A2: If you observe unexpected toxicity in normal cells, consider the following:

  • Confirm MCT1 Expression: Verify that your normal cell line expresses MCT1. The cytotoxic effect of this compound is dependent on the presence of this transporter. You can assess this via Western Blot or qPCR.

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for both your cancer and normal cell lines. This will establish the therapeutic window. It's possible your experimental concentration is too high for the normal cells.

  • Exposure Time: Reduce the duration of this compound exposure. A shorter treatment time may be sufficient to inhibit cancer cell proliferation while minimizing damage to normal cells.

  • Culture Conditions: Ensure your cell culture media has adequate glucose and other nutrients. Cells under metabolic stress may be more sensitive to MCT1 inhibition.

Q3: Are there any strategies to selectively protect normal cells from this compound's effects?

A3: Yes, several strategies, broadly known as "chemoprotection" or "cyclotherapy," can be employed to protect normal cells.[7][8] The underlying principle is to exploit the differences in cell cycle regulation between normal and cancer cells.[9][10]

  • Induce Reversible G1 Arrest: Pre-treating cells with a low dose of a CDK4/6 inhibitor (like Palbociclib) or other agents that cause a temporary G1 cell cycle arrest can make normal cells quiescent.[7][11] Since this compound's cytotoxic effects are most pronounced in metabolically active, proliferating cells, quiescent normal cells are less affected. Many cancer cells have dysfunctional G1 checkpoints (e.g., mutated p53 or Rb) and will not arrest, remaining vulnerable to treatment.[9][11]

start High Cytotoxicity in Normal Cells Observed check_mct1 Is MCT1 expression confirmed in normal cells? start->check_mct1 check_dose Is the dose optimized (IC50 determined)? check_mct1->check_dose Yes re_evaluate Re-evaluate cytotoxicity check_mct1->re_evaluate No (Effect is likely off-target) check_time Is exposure time minimized? check_dose->check_time Yes check_dose->re_evaluate No (Perform dose-response) implement_protection Consider Chemoprotective Strategies check_time->implement_protection Yes check_time->re_evaluate No (Perform time-course) cyclotherapy Induce reversible G1 arrest in normal cells (e.g., low-dose CDK4/6 inhibitor) implement_protection->cyclotherapy cotreatment Co-treatment with cytoprotective agents (e.g., antioxidants) implement_protection->cotreatment cyclotherapy->re_evaluate cotreatment->re_evaluate

Caption: Troubleshooting logic for unexpected normal cell cytotoxicity.

  • Use of Cytoprotective Agents: Co-administration with agents that mitigate cellular stress, such as antioxidants, may reduce off-target toxicity.[12] However, ensure these agents do not interfere with this compound's efficacy against cancer cells. Commonly cited general chemoprotective agents include Amifostine, Mesna, and Dexrazoxane, although their mechanisms are specific to certain types of chemotherapy-induced damage and may not be applicable here.[13][14]

Quantitative Data Summary

The sensitivity of cancer cell lines to this compound is highly variable and often correlates with the expression levels of MCT1 and the absence of MCT4, a different lactate transporter that can act as a resistance mechanism.[15][16]

Cell Line Cancer Type This compound IC50 (in vitro) Key Genetic Context Reference
Raji Burkitt's Lymphoma~85 nM (protein binding corrected)MCT1-expressing[3][15]
DLD-1 Colorectal AdenocarcinomaPotent Inhibition (nM range)MCT1-expressing[15]
EVSA-T Breast CancerNo significant inhibitionMCT4-expressing, low MCT1[15]
WSU-DLCL2 Diffuse Large B-Cell LymphomaLess Sensitive (µM range)MCT1-expressing[15]

Detailed Experimental Protocols

Protocol 1: Assessing Cell Viability and Cytotoxicity using MTT Assay

This protocol is used to determine the dose-response of this compound.

  • Cell Seeding: Plate cells (both cancer and normal lines) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Measuring Lactate Transport via [¹⁴C]-L-Lactate Uptake

This protocol directly measures the inhibition of MCT1 function.[15]

  • Cell Seeding: Plate cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash cells twice with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of this compound or vehicle control in KRH buffer.

  • Lactate Uptake: Add KRH buffer containing [¹⁴C]-L-Lactate (e.g., at a final concentration of 50 µM with 0.5 µCi/mL) and incubate for a short period (e.g., 2 minutes) to measure the initial rate of uptake.

  • Washing: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Normalize the counts to the protein concentration in each well. Plot the lactate uptake against the this compound concentration to determine the inhibitory effect.

Protocol 3: Basic In Vivo Toxicity Assessment

This protocol outlines a general approach for assessing the tolerability of this compound in an animal model.[15][17] All animal studies must be conducted under approved ethical guidelines.

  • Animal Model: Use healthy, age-matched mice (e.g., BALB/c or NOD/SCID).

  • Dosing: Administer this compound via the intended route (e.g., oral gavage) at various doses.[15] Include a vehicle control group. A typical study might involve daily or twice-daily dosing for 14-21 days.[15][17]

  • Monitoring:

    • Body Weight: Record the body weight of each animal daily or every other day. Significant weight loss (>15-20%) is a key sign of toxicity.[15]

    • Clinical Signs: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.

  • Terminal Procedures: At the end of the study, collect blood via cardiac puncture for:

    • Complete Blood Count (CBC): To assess effects on hematopoietic cells.

    • Serum Chemistry Panel: To evaluate liver and kidney function (e.g., ALT, AST, creatinine levels).

  • Histopathology: Harvest major organs (liver, kidney, spleen, heart, lungs). Fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should examine the tissues for any signs of cellular damage.

cluster_PI3K PI3K/AKT/mTOR Survival Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits GrowthFactor Growth Factors GrowthFactor->RTK

Caption: The PI3K/AKT/mTOR pathway, a key regulator of cell survival.

References

Technical Support Center: Interpreting Metabolic Changes with BAY-8002

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected metabolic changes observed during experiments with BAY-8002.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1) and also shows activity against MCT2.[1][2] It functions by blocking the bidirectional transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1][3][4] This inhibition leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent suppression of glycolysis, which can impede the growth of cancer cells reliant on MCT1 for lactate efflux.[4]

Q2: We treated our cancer cell line with this compound and observed a significant increase in intracellular lactate. Is this expected?

Yes, this is an expected outcome of effective MCT1 inhibition by this compound.[1][4] By blocking the primary transporter responsible for lactate export in MCT1-dependent cells, this compound causes lactate to accumulate within the cell.[4] This is a direct confirmation that the inhibitor is engaging with its target.

Q3: Following this compound treatment, our cells show a decreased extracellular acidification rate (ECAR) in a Seahorse assay. Why is this happening?

A decrease in ECAR is a predicted consequence of this compound activity. ECAR is largely a measure of lactate efflux, which contributes to the acidification of the extracellular medium. By inhibiting MCT1, this compound blocks lactate export, thereby reducing the rate of extracellular acidification.[5][6]

Q4: We are seeing variable sensitivity to this compound across different cell lines. What could be the reason for this?

Sensitivity to this compound is highly dependent on the metabolic phenotype of the cancer cells. Key factors influencing sensitivity include:

  • MCT1 Expression: Cells must express MCT1 to be susceptible to the drug.

  • MCT4 Expression: Cells that co-express MCT4, another lactate transporter, may be less sensitive as MCT4 can compensate for the inhibition of MCT1.[5][7] this compound does not inhibit MCT4.[2]

  • Metabolic Plasticity: Some cancer cells can adapt to MCT1 inhibition by shifting their metabolism from glycolysis towards oxidative phosphorylation (OXPHOS), thus becoming resistant.[5][7]

Troubleshooting Guides

Unexpected Observation 1: Increased Oxygen Consumption Rate (OCR) after this compound Treatment

Question: We expected this compound to inhibit glycolysis, but instead, we are observing an increase in OCR in our Seahorse assay, suggesting a rise in oxidative phosphorylation. Why is this occurring?

Possible Explanations:

  • Metabolic Shift to OXPHOS: This is a known resistance mechanism.[5][7] When glycolysis is suppressed due to lactate accumulation and feedback inhibition, some cancer cells compensate by upregulating mitochondrial respiration to meet their energy demands. This metabolic plasticity allows them to survive the effects of MCT1 inhibition.

  • Utilization of Alternative Fuels: With glucose metabolism impaired, cells may be catabolizing other substrates, such as glutamine or fatty acids, to fuel the TCA cycle and drive OXPHOS.

Experimental Workflow to Investigate Increased OCR:

G cluster_0 Observation cluster_1 Hypothesis 1: Metabolic Shift cluster_2 Hypothesis 2: Alternative Fuel Usage cluster_3 Experimental Validation obs Increased OCR with This compound Treatment h1 Cells are shifting to OXPHOS obs->h1 Potential Causes h2 Cells are using other fuels obs->h2 Potential Causes exp1 Western Blot for OXPHOS markers h1->exp1 Verify with exp3 Metabolomics h1->exp3 Confirm with exp2 Seahorse Mito Fuel Flex Test h2->exp2 Verify with h2->exp3 Confirm with

Caption: Troubleshooting workflow for unexpected OCR increase.

Recommended Actions:

  • Confirm Target Engagement: First, ensure that this compound is inhibiting MCT1 by measuring intracellular lactate levels. A significant increase confirms the drug is active.

  • Assess Expression of Metabolic Machinery:

    • Western Blot: Analyze the protein expression levels of key enzymes involved in OXPHOS (e.g., subunits of the electron transport chain complexes) and glycolysis (e.g., HK2, PFK1). An upregulation of OXPHOS-related proteins would support the metabolic shift hypothesis.

    • MCT4 Expression: Check for the expression of MCT4, as its upregulation is a common resistance mechanism.[5][7]

  • Functional Metabolic Assays:

    • Seahorse Mito Fuel Flex Test: This assay can determine the cell's dependency on different fuel sources (glucose, glutamine, fatty acids) for mitochondrial respiration. This will reveal if the cells have switched to alternative fuels.

  • Metabolomics: Perform untargeted metabolomics to get a comprehensive view of the metabolic alterations. Look for changes in TCA cycle intermediates and pathways related to amino acid and fatty acid metabolism.

Parameter Expected Change with Metabolic Shift to OXPHOS
Intracellular LactateIncreased
ECARDecreased
OCRIncreased
OXPHOS Protein LevelsIncreased
TCA Cycle IntermediatesPotentially Increased or Altered
Unexpected Observation 2: No Significant Change in Cell Proliferation Despite Evidence of MCT1 Inhibition

Question: We have confirmed that this compound is increasing intracellular lactate and decreasing ECAR in our cell line, but we are not observing the expected anti-proliferative effect. What could explain this resistance?

Possible Explanations:

  • High Metabolic Plasticity: As mentioned above, the cells may have effectively shifted their metabolism to OXPHOS, allowing them to maintain ATP production and proliferate.[5]

  • Lack of Dependence on Glycolysis: The specific cancer cell line may not be highly glycolytic and may rely more on OXPHOS for energy production at baseline. Therefore, inhibiting lactate efflux is not detrimental to their survival.

  • Activation of Pro-Survival Signaling Pathways: The metabolic stress induced by this compound could trigger the activation of pro-survival pathways, such as the PI3K/Akt pathway, which can promote cell survival and proliferation.[8][9]

Signaling Pathway to Consider:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Metabolism Increased Glucose Metabolism Akt->Metabolism Proliferation Cell Proliferation & Survival mTORC1->Proliferation

References

Compensatory mechanisms to BAY-8002-mediated MCT1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BAY-8002 to study the inhibition of Monocarboxylate Transporter 1 (MCT1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1).[1][2] MCT1 is a protein responsible for transporting monocarboxylates, such as lactate and pyruvate, across cell membranes.[1] By blocking MCT1, this compound prevents both the uptake and efflux of lactate from cancer cells.[1][2] This leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and a subsequent suppression of glycolysis.[1]

Q2: What are the primary compensatory mechanisms that can lead to resistance to this compound?

The main compensatory mechanism observed is the upregulation of Monocarboxylate Transporter 4 (MCT4).[3][4][5] Tumor cells that co-express MCT4 are less sensitive to MCT1 inhibition because MCT4 can take over the function of lactate export.[6][7] Another potential resistance mechanism is a metabolic shift towards oxidative phosphorylation.[5]

Q3: In which cancer cell lines is this compound most effective?

Preclinical studies have shown that this compound is particularly effective in cancer cell lines that express high levels of MCT1 but lack MCT4 expression.[3][4] Hematopoietic tumor cells, such as diffuse large B-cell lymphoma, have demonstrated significant sensitivity to MCT1 inhibition.[8]

Q4: What is the reported potency of this compound?

In cellular assays, this compound has an IC50 of 85 nM for the inhibition of MCT1.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant anti-proliferative effect observed after this compound treatment. The cancer cell line may express high levels of MCT4, providing a compensatory lactate export mechanism.[4][6]1. Perform a Western blot to assess the expression levels of both MCT1 and MCT4 in your cell line.[2] 2. Consider using a dual inhibitor of MCT1 and MCT4, or combining this compound with an MCT4 inhibitor.[9]
The cells may have shifted their metabolism towards oxidative phosphorylation.[5]1. Conduct a Seahorse assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess metabolic changes.[2] 2. Evaluate the combination of this compound with an inhibitor of oxidative phosphorylation.
Inconsistent results in lactate transport assays. The assay conditions may not be optimal.1. Ensure the pH-dependent fluorescent indicator (e.g., SNARF-5) is properly loaded and calibrated.[2] 2. For radiolabeled lactate uptake assays, confirm the specific activity of the [14C]-L-lactate and optimize the incubation time.[2]
Difficulty confirming target engagement in vivo. Insufficient drug concentration at the tumor site or rapid metabolic clearance.1. Measure intratumor lactate levels using an enzymatic-coupled assay to confirm a significant increase after treatment.[2] 2. Perform pharmacokinetic studies to determine the optimal dosing regimen for maintaining sufficient this compound concentration in the tumor tissue.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Cell Line Value Reference
IC50 (Lactate Uptake)MCT1-expressing DLD-1 cells85 nM[1]
IC50 (Lactate Uptake)MCT4-expressing EVSA-T cells>10 µM[2]

Table 2: In Vivo Efficacy of this compound

Animal Model Treatment Outcome Reference
Raji tumor-bearing mice80 and 160 mg/kg orally twice dailySignificant prevention of tumor growth[1]
Raji tumor-bearing miceN/ANo tumor regression observed[1]

Experimental Protocols

1. Western Blot for MCT1 and MCT4 Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control (e.g., Hsp90) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Lactate Transport Assay using [14C]-L-Lactate

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or DMSO control for the desired duration.

  • Lactate Uptake: Add [14C]-L-lactate to the medium and incubate for a predetermined time (e.g., 10 minutes).

  • Washing: Quickly wash the cells with ice-cold PBS to stop the uptake.

  • Lysis: Lyse the cells with a scintillation cocktail.

  • Quantification: Measure the radioactivity in each well using a scintillation counter to determine the amount of lactate uptake.

Signaling Pathways and Experimental Workflows

BAY8002_Mechanism_of_Action cluster_cell Cancer Cell BAY8002 This compound MCT1 MCT1 BAY8002->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Efflux pH Decreased Intracellular pH Lactate_in->pH Lactate_out Extracellular Lactate Lactate_out->MCT1 Influx Glycolysis Glycolysis Glycolysis->Lactate_in Produces Growth Inhibition of Cell Growth Glycolysis->Growth pH->Glycolysis Suppresses pH->Growth

Caption: Mechanism of action of this compound in cancer cells.

Compensatory_Mechanism cluster_cell_resistance Resistant Cancer Cell BAY8002_res This compound MCT1_res MCT1 BAY8002_res->MCT1_res Inhibits Lactate_in_res Intracellular Lactate MCT1_res->Lactate_in_res Blocked Efflux MCT4_res MCT4 (Upregulated) MCT4_res->Lactate_in_res Compensatory Efflux Growth_res Continued Cell Growth Lactate_out_res Extracellular Lactate

Caption: Compensatory upregulation of MCT4 bypasses this compound-mediated MCT1 inhibition.

Experimental_Workflow start Start: Cancer Cell Line western Western Blot for MCT1/MCT4 Expression start->western treatment Treat with this compound western->treatment prolif_assay Cell Proliferation Assay (e.g., CTG) treatment->prolif_assay lactate_assay Lactate Transport Assay ([14C]-L-lactate uptake) treatment->lactate_assay metabolic_assay Metabolic Analysis (Seahorse: OCR/ECAR) treatment->metabolic_assay result Analyze Results prolif_assay->result lactate_assay->result metabolic_assay->result

References

Technical Support Center: Enhancing In Vivo Bioavailability of BAY-8002

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the MCT1 inhibitor, BAY-8002. The focus is on overcoming challenges related to its bioavailability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low or inconsistent efficacy of this compound in our oral gavage animal studies. What could be the underlying issue?

A1: The most likely cause is the poor aqueous solubility of this compound, which can lead to low and variable oral bioavailability.[1] Product data sheets indicate that this compound is soluble in DMSO but insoluble in water.[1] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must be in a dissolved state. Therefore, inadequate dissolution in the gut can significantly limit its systemic exposure and, consequently, its therapeutic effect.

Q2: What is the recommended formulation for oral administration of this compound in preclinical animal models?

A2: A commonly used and effective formulation for oral administration of this compound in mice is a homogeneous suspension in sodium carboxymethyl cellulose (CMC-Na).[1] A concentration of at least 5 mg/mL in CMC-Na has been suggested for creating a stable and consistent suspension for oral gavage.[1]

Q3: What are some alternative strategies if the CMC-Na suspension does not provide sufficient bioavailability in our model?

A3: If you continue to face challenges with bioavailability, several formulation enhancement techniques can be explored. These strategies aim to improve the solubility and dissolution rate of poorly soluble compounds like this compound. Some common approaches include:

  • Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[2]

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or liposomes. These formulations can improve solubilization in the gastrointestinal tract.

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent or low in vivo efficacy Poor oral bioavailability due to low aqueous solubility.1. Verify Formulation: Ensure the CMC-Na suspension is prepared correctly and remains homogeneous. 2. Increase Dose: If tolerated, a higher dose may compensate for low bioavailability. Doses of 80 and 160 mg/kg have been used in mice.[2][3] 3. Explore Alternative Formulations: Consider the advanced formulation strategies mentioned in the FAQ section.
Difficulty in preparing a homogeneous suspension Improper mixing or inappropriate vehicle concentration.1. Use a Homogenizer: Employ a mechanical homogenizer to ensure uniform particle size distribution. 2. Optimize CMC-Na Concentration: A 0.5% to 1.0% (w/v) solution of CMC-Na in water is a good starting point. 3. Sonication: Use an ultrasonic bath to aid in the dispersion of the compound.
Compound precipitation in the formulation over time Instability of the suspension.1. Prepare Freshly: Make the suspension fresh before each administration. 2. Constant Agitation: Gently agitate the suspension before and during dosing to maintain homogeneity.

Quantitative Data Summary

The following table summarizes key physicochemical and in vivo parameters for this compound.

Parameter Value Reference
Molecular Weight 415.85 g/mol [2]
Solubility in DMSO Up to 125 mg/mL (300.59 mM)[2]
Aqueous Solubility Insoluble[1]
In Vitro IC50 (MCT1) 85 nM (in DLD-1 cells)[2][4]
Effective In Vivo Oral Dose (Mice) 80 and 160 mg/kg, twice daily[2][3]
Reported Oral Formulation Homogeneous suspension in CMC-Na (≥5 mg/mL)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in CMC-Na for Oral Gavage

Objective: To prepare a homogeneous suspension of this compound for oral administration in animal models.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC-Na)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated oral gavage needles

Procedure:

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to make 100 mL, dissolve 0.5 g of CMC-Na in 100 mL of water.

    • Stir the solution using a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/mL suspension in 10 mL of vehicle, you will need 100 mg of this compound.

    • Weigh the calculated amount of this compound powder.

    • Triturate the this compound powder with a small amount of the 0.5% CMC-Na vehicle in a mortar to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogeneous suspension. Alternatively, use a homogenizer for more efficient mixing.

    • Continuously stir the final suspension with a magnetic stirrer.

  • Administration:

    • Before each administration, ensure the suspension is well-mixed by gentle vortexing or inversion.

    • Administer the suspension to the animals using a calibrated oral gavage needle. The volume to be administered will depend on the animal's weight and the target dose.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow Workflow for Improving this compound Bioavailability cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Implementation cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting problem Low In Vivo Efficacy of this compound cause Poor Aqueous Solubility -> Low Bioavailability problem->cause formulation Prepare Homogeneous Suspension in CMC-Na cause->formulation protocol Follow Protocol 1 for Preparation formulation->protocol administer Oral Gavage Administration protocol->administer pk_study Pharmacokinetic (PK) Study administer->pk_study efficacy_study In Vivo Efficacy Study administer->efficacy_study troubleshoot If Bioavailability is Still Low pk_study->troubleshoot efficacy_study->troubleshoot advanced_formulation Explore Advanced Formulations (e.g., SEDDS, Nanosuspension) troubleshoot->advanced_formulation

Caption: Workflow for addressing low bioavailability of this compound.

Decision-Making for Formulation Strategy

formulation_decision Decision Tree for this compound Formulation start Start: Need for In Vivo Oral Study with this compound check_solubility Is aqueous solubility sufficient? start->check_solubility cmc_suspension Recommended Starting Point: Homogeneous Suspension in CMC-Na check_solubility->cmc_suspension No (Insoluble) evaluate_pk Evaluate Pharmacokinetics (PK) cmc_suspension->evaluate_pk pk_ok Proceed with Efficacy Studies evaluate_pk->pk_ok Yes pk_not_ok PK Profile Inadequate evaluate_pk->pk_not_ok No optimize_formulation Optimize Formulation pk_not_ok->optimize_formulation lipid_based Lipid-Based Systems (e.g., SEDDS) optimize_formulation->lipid_based particle_reduction Particle Size Reduction (e.g., Nanosuspension) optimize_formulation->particle_reduction solid_dispersion Solid Dispersion optimize_formulation->solid_dispersion

Caption: Decision tree for selecting a this compound oral formulation.

References

Validation & Comparative

Validating MCT1 Inhibition by BAY-8002: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key experimental methods for validating the inhibition of Monocarboxylate Transporter 1 (MCT1) by the novel inhibitor BAY-8002. This document outlines the SNARF-5 fluorescence assay and compares its performance with alternative validation techniques, supported by experimental data and detailed protocols.

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1] Its role in cellular metabolism, particularly in cancer cells which exhibit high rates of glycolysis (the Warburg effect), has made it a compelling target for therapeutic intervention.[1] The selective inhibitor this compound has emerged as a potent agent for targeting MCT1.[1][2] Accurate and reliable validation of its inhibitory activity is paramount for preclinical and clinical development.

This guide focuses on the SNARF-5 fluorescence assay as a primary method for validating this compound's inhibition of MCT1 and provides a comparative analysis with two other common techniques: the [14C]-L-Lactate Uptake Assay and the Seahorse Extracellular Flux (ECAR) Assay.

Comparative Analysis of MCT1 Inhibition Validation Methods

The selection of an appropriate assay for validating MCT1 inhibition depends on various factors, including the specific research question, available equipment, and desired throughput. The following table summarizes the performance of this compound in three distinct assays, providing a quantitative comparison of its inhibitory potency.

Assay Method Principle Parameter Measured Cell Line This compound IC50 Reference
SNARF-5 Fluorescence Assay Measures changes in intracellular pH (pHi) resulting from the blockage of lactate transport.Intracellular acidificationDLD-185 (±6) nM[2]
[14C]-L-Lactate Uptake Assay Quantifies the uptake of radiolabeled lactate into cells.Inhibition of lactate influxDLD-1~100 nM[2]
Seahorse ECAR Assay Measures the extracellular acidification rate, an indicator of lactate efflux.Decrease in lactate effluxDLD-1~100-200 nM[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the MCT1 signaling pathway and the workflows of the discussed assays.

MCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition Lactate_out Lactate MCT1 MCT1 (SLC16A1) Lactate_out->MCT1 H+_out H+ H+_out->MCT1 Lactate_in Lactate MCT1->Lactate_in H+_in H+ MCT1->H+_in Metabolic_Stress Metabolic Stress & Altered Redox State Lactate_in->Metabolic_Stress Intracellular_pH Intracellular pH (Acidification) H+_in->Intracellular_pH Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle BAY8002 This compound BAY8002->MCT1

Caption: MCT1-mediated lactate transport and the impact of this compound inhibition.

SNARF5_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate overnight A->B C Load cells with SNARF-5F AM B->C D Incubate for dye activation C->D E Add this compound at various concentrations D->E F Add lactate to induce intracellular acidification E->F G Measure fluorescence at two emission wavelengths (e.g., 580 nm and 640 nm) using a microplate reader F->G H Calculate the ratio of the two fluorescence intensities G->H I Determine IC50 value H->I

Caption: Experimental workflow for the SNARF-5 fluorescence assay.

Assay_Comparison_Workflow cluster_validation MCT1 Inhibition Validation cluster_snarf5 SNARF-5 Assay cluster_lactate_uptake [14C]-L-Lactate Uptake Assay cluster_seahorse Seahorse ECAR Assay Start Treat cells with this compound SNARF5_1 Measure intracellular pH change Start->SNARF5_1 Lactate_1 Incubate with [14C]-L-Lactate Start->Lactate_1 Seahorse_1 Measure extracellular acidification rate (ECAR) Start->Seahorse_1 SNARF5_2 Ratiometric fluorescence detection SNARF5_1->SNARF5_2 Lactate_2 Scintillation counting Lactate_1->Lactate_2 Seahorse_2 Real-time analysis Seahorse_1->Seahorse_2

Caption: Comparison of workflows for MCT1 inhibition validation assays.

Experimental Protocols

SNARF-5 Fluorescence Assay

This assay provides a sensitive and high-throughput method to measure MCT1 activity by detecting changes in intracellular pH (pHi) upon lactate transport. Inhibition of MCT1 by this compound prevents the co-transport of lactate and protons into the cell, thus preventing intracellular acidification.

Materials:

  • SNARF-5F, AM ester (Thermo Fisher Scientific)

  • Pluronic F-127 (Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS)

  • L-(+)-Lactic acid

  • This compound

  • DLD-1 cells (or other MCT1-expressing cell line)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed DLD-1 cells at an appropriate density in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a 5 mM stock solution of SNARF-5F, AM ester in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare the loading buffer by diluting the SNARF-5F AM stock to a final concentration of 5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Treatment:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing various concentrations of this compound or vehicle control (DMSO) to the respective wells. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Prepare a 2X lactate solution in HBSS.

    • Set the fluorescence microplate reader to kinetic mode, with excitation at ~488 nm and dual emission at ~580 nm and ~640 nm.

    • Initiate the reading and, after establishing a baseline, inject 100 µL of the 2X lactate solution into each well.

    • Continue to record the fluorescence for a set period to monitor the change in intracellular pH.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two emission wavelengths (e.g., 640 nm / 580 nm).

    • Normalize the data to the vehicle control.

    • Plot the normalized ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

[14C]-L-Lactate Uptake Assay

This method directly measures the transport of lactate into cells using a radiolabeled substrate. It is a highly specific and sensitive assay for quantifying MCT1 activity.

Materials:

  • [14C]-L-Lactic acid

  • This compound

  • DLD-1 cells

  • 24-well plates

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed DLD-1 cells in 24-well plates and grow to confluence.

  • Compound Treatment:

    • Wash the cells with uptake buffer (e.g., HBSS, pH 7.4).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in uptake buffer for a specified time (e.g., 10-30 minutes) at 37°C.

  • Lactate Uptake:

    • Initiate the uptake by adding uptake buffer containing [14C]-L-Lactate (at a final concentration of, for example, 100 µM with a specific activity of ~50 mCi/mmol) and the corresponding concentration of this compound.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells three times with ice-cold stop buffer (e.g., HBSS containing a high concentration of unlabeled lactate).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the lysates to normalize the radioactivity counts.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Seahorse Extracellular Flux (ECAR) Assay

The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is primarily a result of lactate efflux from cells. This assay provides real-time kinetic data on cellular metabolism and can be used to assess the effect of MCT1 inhibitors on lactate export.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

  • This compound

  • DLD-1 cells

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding: Seed DLD-1 cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow the cells to adhere and grow overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates (e.g., glutamine) but lacking glucose and pyruvate. Incubate the cells in a non-CO2 incubator at 37°C for at least 1 hour.

  • Compound Loading: Load the injection ports of the sensor cartridge with this compound, glucose, oligomycin, and 2-DG according to the desired experimental design.

  • Seahorse XF Analyzer Run:

    • Calibrate the instrument with the hydrated sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer.

    • The instrument will measure the basal ECAR before injecting this compound.

    • Following this compound injection, the instrument will continue to measure ECAR to determine the inhibitory effect.

    • Subsequent injections of glucose, oligomycin, and 2-DG are used to measure glycolysis, glycolytic capacity, and non-glycolytic acidification, respectively.

  • Data Analysis:

    • The Seahorse XF software calculates ECAR in mpH/min.

    • Analyze the change in ECAR following the injection of this compound to determine the extent of MCT1 inhibition.

    • The IC50 can be determined by testing a range of this compound concentrations.

Conclusion

The validation of MCT1 inhibition by this compound can be effectively achieved using multiple orthogonal assays. The SNARF-5 fluorescence assay offers a robust, high-throughput method for screening and initial characterization of MCT1 inhibitors by measuring a direct downstream consequence of transport inhibition—changes in intracellular pH. The [14C]-L-Lactate Uptake Assay provides a highly specific and sensitive method to directly quantify the inhibition of lactate transport. The Seahorse ECAR Assay offers real-time kinetic data on the metabolic consequences of MCT1 inhibition. The choice of assay will depend on the specific experimental needs, with each method providing valuable and complementary information on the efficacy of this compound as a potent and selective MCT1 inhibitor.

References

A Head-to-Head Battle of MCT1 Inhibitors: BAY-8002 vs. AZD3965 in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the inhibition of monocarboxylate transporters (MCTs) has emerged as a promising therapeutic strategy. MCTs, particularly MCT1, are crucial for the transport of lactate, a key metabolite in highly glycolytic tumor cells. By blocking lactate efflux, MCT inhibitors can disrupt cancer cell metabolism, leading to intracellular acidification and, ultimately, cell death. This guide provides a detailed in vitro comparison of two prominent MCT1 inhibitors, BAY-8002 and AZD3965, offering researchers a comprehensive overview of their efficacy and characteristics based on available experimental data.

Mechanism of Action: Targeting the Lactate Shuttle

Both this compound and AZD3965 are potent and selective inhibitors of MCT1 (SLC16A1), a key transporter of lactate and other monocarboxylates across the cell membrane.[1][2][3] In the tumor microenvironment, highly glycolytic cancer cells export large amounts of lactate via MCT1. This lactate can then be taken up by other, more oxidative cancer cells or stromal cells, which use it as a fuel source in a process known as the "lactate shuttle".[4] By inhibiting MCT1, both this compound and AZD3965 disrupt this shuttle, leading to an accumulation of intracellular lactate and a decrease in intracellular pH, which in turn suppresses glycolysis.[2][4] Both compounds have been shown to potently suppress the bidirectional transport of lactate.[1][5] Radiolabeling studies have indicated that this compound and AZD3965 share similar binding sites on MCT1, suggesting a comparable mode of action.[6]

While both inhibitors primarily target MCT1, they exhibit some differences in their selectivity profiles. AZD3965 is a potent inhibitor of MCT1 with a binding affinity (Ki) of 1.6 nM and shows a 6-fold selectivity over MCT2.[3][7][8] It has no significant inhibitory activity against MCT3 or MCT4.[8][9] Similarly, this compound is a potent MCT1 inhibitor and also shows activity against MCT2, being approximately 5-fold less potent on MCT2 compared to MCT1.[1] It also displays excellent selectivity against MCT4.[1] The expression of MCT4 has been identified as a potential resistance mechanism to both inhibitors, as it can compensate for the loss of MCT1 function in lactate export.[1][5][9][10]

cluster_glycolysis Glycolytic Cancer Cell cluster_extracellular Extracellular Space cluster_oxidative Oxidative Cancer/Stromal Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT1_export MCT1 Lactate_in->MCT1_export Lactate_out Lactate (extracellular) MCT1_import MCT1 Lactate_out->MCT1_import Lactate_in_ox Lactate (intracellular) Pyruvate_ox Pyruvate Lactate_in_ox->Pyruvate_ox TCA TCA Cycle Pyruvate_ox->TCA MCT1_export->Lactate_out MCT1_import->Lactate_in_ox Inhibitor This compound or AZD3965 Inhibitor->MCT1_export Inhibitor->MCT1_import

Caption: Simplified signaling pathway of MCT1 inhibition.

Quantitative Efficacy: A Tale of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values for this compound and AZD3965 in various cancer cell lines.

Table 1: IC50 Values for this compound

Cell LineCancer TypeAssayIC50 (nM)Reference
DLD-1Colorectal CarcinomaSNARF-5 Fluorescence85[1]
RajiBurkitt's LymphomaProliferation<1000[1]
DaudiBurkitt's LymphomaProliferation<1000[1]
4T1Murine Breast Cancer¹⁴C-Lactate UptakeIn the range of human cell lines[1]
C6Rat Glioma¹⁴C-Lactate UptakeIn the range of human cell lines[1]

Table 2: IC50 Values for AZD3965

Cell LineCancer TypeAssayIC50 (nM)Reference
RajiBurkitt's LymphomaLactate Efflux5.12[11]
4T1Murine Breast CancerL-Lactate Uptake17.0 ± 3.6[8]
4T1Murine Breast CancerCell Growth22.2 ± 4.6[8]
VariousDLBCL, NHL, Burkitt's LymphomaProliferation (GI50)<100 (sensitive)[9][11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and assays used across different studies.

Experimental Protocols

To facilitate the replication and further investigation of the effects of these inhibitors, detailed experimental protocols are essential.

Cell Viability/Proliferation Assay

This assay is used to determine the effect of the inhibitors on cancer cell growth.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or AZD3965 (typically from low nM to high µM) or DMSO as a vehicle control.

  • Incubation: The plates are incubated for a specified period, often 72 hours.[6]

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or MTS reagent.[6][11]

  • Data Analysis: The luminescence or absorbance is measured, and the data is normalized to the DMSO control to calculate the percentage of inhibition. IC50 values are then determined by fitting the data to a dose-response curve.

Lactate Transport Assay (¹⁴C-L-Lactate Uptake)

This assay directly measures the ability of the inhibitors to block the transport of lactate into cells.

  • Cell Preparation: Cells expressing the target MCT (e.g., MCT1) are seeded in appropriate culture plates.

  • Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound or AZD3965.

  • Lactate Uptake: The assay is initiated by adding a solution containing ¹⁴C-labeled L-lactate.

  • Incubation and Termination: After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

  • Measurement: The cells are lysed, and the amount of intracellular ¹⁴C-L-lactate is quantified using a scintillation counter.[1]

  • Data Analysis: The rate of lactate uptake is calculated and normalized to control cells to determine the inhibitory effect of the compounds and their IC50 values.

cluster_workflow Experimental Workflow cluster_assays Specific Assays A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (this compound or AZD3965 at various concentrations) A->B C 3. Incubation (e.g., 72 hours for proliferation assay) B->C D 4. Assay-Specific Steps C->D Proliferation Proliferation Assay (e.g., CellTiter-Glo) D->Proliferation Add viability reagent Lactate_Uptake Lactate Uptake Assay (e.g., ¹⁴C-L-Lactate) D->Lactate_Uptake Add ¹⁴C-L-Lactate, wash, and lyse E 5. Data Acquisition F 6. Data Analysis (IC50 determination) E->F Proliferation->E Measure Luminescence Lactate_Uptake->E Scintillation Counting

Caption: General experimental workflow for in vitro inhibitor testing.

Summary and Conclusion

Both this compound and AZD3965 are potent and selective inhibitors of MCT1 with demonstrated in vitro efficacy against a range of cancer cell lines, particularly those dependent on glycolysis and expressing high levels of MCT1. Their mechanisms of action are similar, primarily involving the blockade of lactate transport, leading to metabolic disruption within cancer cells.

The choice between these two inhibitors for research purposes may depend on the specific cancer model, the desired selectivity profile against MCT2, and other experimental considerations. The data presented in this guide provides a solid foundation for researchers to make informed decisions and to design further experiments to explore the therapeutic potential of MCT1 inhibition in cancer. The provided experimental outlines offer a starting point for the in vitro characterization of these and other MCT inhibitors.

References

Cross-Validation of BAY-8002's Effects with Genetic Knockdown of MCT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of Monocarboxylate Transporter 1 (MCT1) by BAY-8002 and the genetic knockdown of MCT1. The data presented herein is compiled from multiple preclinical studies to offer a cross-validation of this compound's on-target effects.

Executive Summary

This compound is a potent and selective inhibitor of MCT1, a key transporter of lactate and other monocarboxylates across the plasma membrane.[1][2][3] In cancer cells, which often exhibit a strong reliance on glycolysis and lactate export (the Warburg effect), inhibition of MCT1 leads to intracellular lactate accumulation, disruption of cellular metabolism, and subsequent inhibition of cell growth.[2][4] Genetic knockdown of MCT1 via techniques such as small interfering RNA (siRNA) is expected to produce similar effects. This guide directly compares the reported outcomes of both approaches, providing a framework for validating the on-target activity of this compound.

Comparative Data on MCT1 Inhibition

The following tables summarize the quantitative effects of this compound and MCT1 genetic knockdown on key cellular processes. It is important to note that the data is collated from different studies and experimental conditions may vary.

Table 1: Effect on Lactate Transport

MethodCell LineEndpointResultReference
This compound DLD-1¹⁴C-Lactate UptakeIC₅₀ in the nanomolar range[1]
RajiLactate EffluxInhibition of lactate accumulation in supernatant[1]
MCT1 siRNA U251Lactate EffluxDecreased lactate release compared to control[5]
MCF7Lactate UptakeSignificant reduction in lactate uptake[6]
TanycytesLactate Release14.1 ± 9.4% reduction in lactate release[7]

Table 2: Effect on Cell Proliferation

MethodCell LineEndpointResultReference
This compound RajiCell Viability (72h)IC₅₀ in the low micromolar range[1]
DaudiCell Viability (72h)IC₅₀ in the low micromolar range[1]
DLD-1Cell ViabilityIC₅₀ = 85 nM (SNARF-5 assay)[2]
MCT1 shRNA Glycolytic Breast Cancer CellsProliferation RateReduced proliferation rate[8]
U251Cell GrowthSignificantly decreased cell growth over time[5]

Table 3: In Vivo Antitumor Activity

MethodXenograft ModelTreatmentOutcomeReference
This compound Raji tumor-bearing mice80 and 160 mg/kg, p.o., twice dailySignificant inhibition of tumor growth, no tumor regression[2]
MCT1 shRNA U251 orthotopic GBM intracranial miceStable knockdownSignificantly increased survival[5]

Experimental Protocols

Pharmacological Inhibition with this compound

14C-Lactate Uptake Assay:

  • Cell Culture: MCT1-expressing cells (e.g., DLD-1) are seeded in appropriate multi-well plates and grown to a suitable confluency.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a specified period.

  • Lactate Uptake: The assay is initiated by adding a solution containing ¹⁴C-L-lactate.

  • Incubation and Termination: After a short incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.[1]

Cell Viability Assay (e.g., CellTiter-Glo®):

  • Cell Seeding: Cancer cell lines (e.g., Raji, Daudi) are seeded in 96-well plates.

  • Compound Incubation: Cells are treated with a range of this compound concentrations or DMSO control and incubated for 72 hours.

  • Reagent Addition: A luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

  • Signal Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.[1]

In Vivo Xenograft Study:

  • Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of tumor cells (e.g., Raji).

  • Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 80 and 160 mg/kg, twice daily). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the groups.[2]

Genetic Knockdown of MCT1

siRNA Transfection Protocol (General):

  • Cell Plating: Cells are seeded in multi-well plates to achieve 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: MCT1-specific siRNA and a transfection reagent (e.g., Lipofectamine™ RNAiMAX) are separately diluted in serum-free medium. The two solutions are then combined and incubated to allow the formation of siRNA-lipid complexes.

  • Transfection: The siRNA-lipid complexes are added to the cells.

  • Incubation: Cells are incubated with the transfection complexes for a period of 24 to 72 hours.

  • Validation of Knockdown: The efficiency of MCT1 knockdown is assessed at the mRNA level (by RT-qPCR) and/or protein level (by Western blot).

  • Functional Assays: The effects of MCT1 knockdown on lactate transport, cell proliferation, or other relevant endpoints are then measured.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathway affected by MCT1 inhibition and a typical experimental workflow.

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_inhibition Inhibition Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in NAD+ NADH LDHA LDHA Lactate_in->MCT1 Metabolic_Disruption Metabolic Disruption (pH decrease, NAD+/NADH imbalance) MCT1->Metabolic_Disruption Growth_Inhibition Cell Growth Inhibition Metabolic_Disruption->Growth_Inhibition This compound This compound This compound->MCT1 siRNA MCT1 siRNA siRNA->MCT1 (prevents synthesis)

Caption: Mechanism of MCT1 Inhibition.

Experimental_Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockdown cluster_comparison Cross-Validation Start_Pharm Cancer Cell Line Treat_BAY8002 Treat with this compound (dose-response) Start_Pharm->Treat_BAY8002 Incubate_Pharm Incubate (e.g., 72h) Treat_BAY8002->Incubate_Pharm Assay_Pharm Functional Assays (Lactate Transport, Viability) Incubate_Pharm->Assay_Pharm Data_Pharm Analyze Data (IC50) Assay_Pharm->Data_Pharm Compare Compare Results Data_Pharm->Compare Start_Genetic Cancer Cell Line Transfect_siRNA Transfect with MCT1 siRNA Start_Genetic->Transfect_siRNA Incubate_Genetic Incubate (e.g., 48-72h) Transfect_siRNA->Incubate_Genetic Validate_KD Validate Knockdown (RT-qPCR, Western Blot) Incubate_Genetic->Validate_KD Assay_Genetic Functional Assays (Lactate Transport, Viability) Validate_KD->Assay_Genetic Data_Genetic Analyze Data (% inhibition) Assay_Genetic->Data_Genetic Data_Genetic->Compare

Caption: Cross-Validation Workflow.

Conclusion

The compiled data demonstrates a strong correlation between the effects of the pharmacological inhibitor this compound and the genetic knockdown of MCT1. Both approaches lead to a significant reduction in lactate transport and an inhibition of cancer cell proliferation. The in vivo data further supports the on-target anti-tumor activity of MCT1 inhibition. These parallel findings provide a robust cross-validation, confirming that the biological effects of this compound are primarily mediated through its specific inhibition of MCT1. This guide serves as a valuable resource for researchers investigating MCT1 as a therapeutic target and for those utilizing this compound in their preclinical studies.

References

BAY-8002: A Comparative Analysis of its Selectivity Profile Against Other Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of BAY-8002, a potent inhibitor of monocarboxylate transporter 1 (MCT1), against other related transporters. The information presented is supported by experimental data to assist researchers in evaluating its potential for various research applications.

Selectivity Profile of this compound

This compound is a potent and selective inhibitor of MCT1, a key transporter of lactate and other monocarboxylates across the plasma membrane.[1] It also demonstrates inhibitory activity against the structurally similar MCT2, while exhibiting significantly lower potency against MCT4. This selectivity is crucial for targeted therapeutic strategies, as different MCT isoforms have distinct tissue distributions and physiological roles.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against different monocarboxylate transporters has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TransporterCell Line/SystemIC50Reference
MCT1 DLD-1 cells85 nM[2][3]
MCT2 Recombinant human MCT2 in Xenopus laevis oocytes~5-fold less potent than against MCT1[2]
MCT4 EVSA-T cells> 50 µM[2][3]

These data highlight the high selectivity of this compound for MCT1 over MCT4. The compound is also reported to be a dual inhibitor of MCT1 and MCT2.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's selectivity profile.

[¹⁴C]-L-Lactate Uptake Assay

This assay directly measures the inhibition of lactate transport into cells.

Objective: To determine the IC50 value of a compound by quantifying its ability to block the uptake of radiolabeled lactate.

Materials:

  • MCT1-expressing cells (e.g., DLD-1) and MCT4-expressing cells (e.g., EVSA-T)

  • 96-well plates

  • Incubation buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • [¹⁴C]-L-lactate

  • Test compound (this compound) at various concentrations

  • Lysis buffer

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Seed cells in 96-well plates and grow to confluence.

  • Wash the cells with incubation buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Add [¹⁴C]-L-lactate to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold incubation buffer containing a high concentration of unlabeled L-lactate.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using appropriate software.

Intracellular pH-dependent SNARF Fluorescence Assay

This cell-based high-throughput screening assay measures the intracellular acidification resulting from lactate import, which is an indicator of MCT activity.

Objective: To identify and characterize inhibitors of MCT1 by measuring changes in intracellular pH.

Materials:

  • MCT1-expressing cells (e.g., DLD-1)

  • SNARF-5 AM fluorescent pH indicator

  • Assay buffer

  • Lactate solution

  • Test compound (this compound) at various concentrations

  • Fluorescence plate reader

Protocol:

  • Load the cells with the SNARF-5 AM fluorescent pH indicator according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add various concentrations of this compound or vehicle control to the cells and incubate.

  • Initiate lactate transport by adding a lactate solution to the wells.

  • Measure the change in fluorescence at two different emission wavelengths to determine the intracellular pH.

  • The inhibition of lactate import by this compound will result in a smaller change in intracellular pH.

  • Calculate the IC50 value based on the concentration-dependent inhibition of the pH change.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the selectivity of a transporter inhibitor like this compound.

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment cluster_2 Transporter Activity Assay cluster_3 Data Analysis Cell Culture Cell Culture Transfection (if needed) Transfection (if needed) Cell Culture->Transfection (if needed) Cell Seeding Cell Seeding Transfection (if needed)->Cell Seeding Incubation with Cells Incubation with Cells Cell Seeding->Incubation with Cells Compound Dilution Compound Dilution Compound Dilution->Incubation with Cells Substrate Addition Add Radiolabeled or Fluorescent Substrate Incubation with Cells->Substrate Addition Incubation Incubation Substrate Addition->Incubation Wash and Lyse Wash and Lyse Incubation->Wash and Lyse Measurement Scintillation Counting or Fluorescence Reading Wash and Lyse->Measurement Calculate Inhibition Calculate Inhibition Measurement->Calculate Inhibition IC50 Determination IC50 Determination Calculate Inhibition->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile

Caption: Workflow for assessing transporter inhibitor selectivity.

References

Comparative Analysis of BAY-8002 and Other MCT Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical performance of BAY-8002 in comparison to other notable monocarboxylate transporter (MCT) inhibitors. This guide provides an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Monocarboxylate transporters, particularly MCT1 and MCT4, have emerged as critical regulators of tumor cell metabolism, facilitating the transport of lactate and other monocarboxylates across the cell membrane. This role in maintaining cellular pH and providing metabolic fuel makes them attractive targets for cancer therapy. This compound is a novel and potent inhibitor of MCT1, and this guide provides a comparative analysis of its preclinical activity against other well-documented MCT inhibitors.

Mechanism of Action of MCT Inhibitors

MCT inhibitors primarily function by blocking the bidirectional transport of lactate across the plasma membrane.[1][2][3] In glycolytic cancer cells, this leads to intracellular lactate accumulation, a subsequent decrease in intracellular pH, and feedback inhibition of glycolysis.[1][2][3] This disruption of the tumor's metabolic homeostasis can lead to reduced proliferation and, in some cases, cell death. Some tumor cells also rely on importing lactate as a fuel for oxidative phosphorylation, a process that is also hindered by MCT1 inhibition.[1]

Several small molecule inhibitors targeting MCTs have been developed. This compound, like AZD3965 and AR-C155858, is a selective inhibitor of MCT1 and MCT2.[4][5][6] Other compounds, such as syrosingopine, exhibit dual inhibitory activity against both MCT1 and MCT4.[7][8] Lonidamine is a broader spectrum inhibitor affecting MCT1, MCT2, and MCT4, in addition to other metabolic targets.[4]

dot

cluster_Cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate_in Lactate Pyruvate->Lactate_in LDH-A TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH MCT1 MCT1 Lactate_in->MCT1 Lactate_out Lactate MCT1->Lactate_out MCT_Inhibitors MCT Inhibitors (this compound, AZD3965, etc.) MCT_Inhibitors->MCT1 Inhibition

Caption: Signaling pathway of MCT1 inhibition.

Comparative Efficacy and Potency

The following table summarizes the in vitro and in vivo preclinical data for this compound and other selected MCT inhibitors.

InhibitorTarget(s)IC50 / KiCell Lines / Preclinical ModelsKey FindingsReference(s)
This compound MCT1, MCT2IC50: 85 nM (cellular assay)Raji, Daudi (Burkitt's lymphoma), DLD-1 (colorectal), various cancer cell lines; Raji tumor-bearing micePotently inhibits bidirectional lactate transport. Shows significant antiproliferative activity, particularly in hematopoietic tumor cells lacking MCT4 expression. In vivo, prevents tumor growth but does not induce regression. Significantly increases intratumor lactate levels.[1][2][3][6][1][2][3][6]
AZD3965 MCT1, MCT2Ki: 1.6 nM (MCT1)Raji (Burkitt's lymphoma), various cancer cell lines; Raji xenograft modelPotent and selective MCT1 inhibitor. Inhibits lactate efflux and induces accumulation of glycolytic intermediates. Demonstrates significant single-agent tumor growth inhibition in vivo.[9][10][11][12][9][10][11][12]
AR-C155858 MCT1, MCT2Ki: 2.3 nM (MCT1), 10 nM (MCT2)Various cancer cell linesSelective MCT1/2 inhibitor.[7][13][7][13]
Syrosingopine MCT1, MCT4IC50: 2500 nM (MCT1), 40 nM (MCT4)HAP1 cellsDual inhibitor with higher potency for MCT4.[7][8][7][8]
Lonidamine MCT1, MCT2, MCT4Non-selectiveVarious cancer cell linesInhibits both glycolytic and oxidative metabolism and lactate extrusion.[4][4]

Resistance Mechanisms

A significant challenge in the clinical application of MCT1 inhibitors is the development of resistance. Preclinical studies with this compound have identified two primary mechanisms of acquired resistance:

  • Upregulation of MCT4: Tumor cells can compensate for MCT1 inhibition by upregulating the expression of MCT4, another lactate transporter.[1][14] This provides an alternative route for lactate efflux, thereby circumventing the effects of the inhibitor.

  • Metabolic Shift: Cells can adapt by shifting their energy generation towards oxidative phosphorylation, reducing their reliance on glycolysis and lactate production.[1][14]

dot

Start Tumor Cell MCT1_Inhibition MCT1 Inhibition (e.g., this compound) Start->MCT1_Inhibition Resistance_Pathway1 Upregulation of MCT4 MCT1_Inhibition->Resistance_Pathway1 Mechanism 1 Resistance_Pathway2 Shift to Oxidative Phosphorylation MCT1_Inhibition->Resistance_Pathway2 Mechanism 2 Outcome Drug Resistance Resistance_Pathway1->Outcome Resistance_Pathway2->Outcome

Caption: Acquired resistance mechanisms to MCT1 inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound and other MCT inhibitors.

Lactate Transport Assays
  • [14C]-L-lactate Uptake Assay: This assay directly measures the uptake of radiolabeled lactate into cells.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are washed and incubated with a buffer containing [14C]-L-lactate and varying concentrations of the test inhibitor.

    • After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]

  • SNARF-5-based Intracellular pH Measurement: This fluorescence-based assay indirectly measures lactate transport by monitoring changes in intracellular pH.

    • Cells are loaded with the pH-sensitive fluorescent dye SNARF-5.

    • The baseline fluorescence is measured.

    • Lactate is added to the extracellular medium, and the change in fluorescence, indicative of a change in intracellular pH due to lactate influx, is monitored over time in the presence or absence of the inhibitor.[1]

dot

Start Start Step1 Seed cells in multi-well plates Start->Step1 Step2 Load cells with [14C]-L-lactate +/- inhibitor Step1->Step2 Step3 Incubate and stop uptake Step2->Step3 Step4 Lyse cells and measure intracellular radioactivity Step3->Step4 End Calculate IC50 Step4->End

Caption: Workflow for [14C]-L-lactate uptake assay.

Cell Proliferation Assay
  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP.

    • Cells are seeded in multi-well plates and treated with various concentrations of the MCT inhibitor.

    • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

    • The GI50 (concentration for 50% growth inhibition) is then calculated.[6]

In Vivo Tumor Growth Inhibition Studies
  • Xenograft Models: These studies involve the implantation of human cancer cells into immunocompromised mice.

    • Tumor cells (e.g., Raji) are subcutaneously injected into mice.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The MCT inhibitor (e.g., this compound) is administered orally at specified doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis, such as measuring intratumor lactate levels.[1][3][9][10]

Conclusion

This compound is a potent and selective MCT1 inhibitor with significant preclinical activity, particularly in hematological malignancies that lack MCT4 expression.[1][14] Its mechanism of action, centered on the disruption of lactate transport and subsequent metabolic crisis in cancer cells, is well-documented.[1][2] Comparative analysis with other MCT inhibitors like AZD3965 reveals similar efficacy profiles for selective MCT1 inhibition. The emergence of resistance through MCT4 upregulation or metabolic reprogramming highlights the need for rational combination therapies and patient selection strategies based on biomarker expression (e.g., MCT1 and MCT4 levels).[1][14] The detailed experimental protocols provided in this guide offer a framework for the continued preclinical and clinical investigation of this compound and other promising MCT inhibitors.

References

A Comparative Guide to the Anti-proliferative Effects of BAY-8002 in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of BAY-8002, a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), across various cancer types. Its performance is compared with other relevant compounds, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research and development decisions.

Introduction to this compound

This compound is a novel small molecule inhibitor that targets MCT1, a key transporter of lactate and other monocarboxylates across the plasma membrane.[1][2][3] In the context of cancer metabolism, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[2][4] MCT1 plays a crucial role in extruding this lactate, thereby maintaining intracellular pH and sustaining high glycolytic rates necessary for tumor growth and proliferation.[2][3] By inhibiting MCT1, this compound disrupts this metabolic homeostasis, leading to intracellular lactate accumulation, acidification, and subsequent inhibition of cancer cell proliferation.[1][3] This guide focuses on the validation of these anti-proliferative effects in different cancer models.

Comparative Anti-proliferative Activity of this compound

The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines and compared with another MCT1 inhibitor, AZD3965. The data reveals that hematopoietic malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL), are highly sensitive to MCT1 inhibition.[1]

In Vitro Proliferation Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and AZD3965 in a selection of sensitive and resistant cancer cell lines. It is important to note that this compound exhibits high protein binding, which can affect its apparent potency in cell culture media containing fetal calf serum (FCS).[1] The table, therefore, includes both the measured IC50 and the IC50 corrected for protein binding to provide a more accurate comparison of intrinsic activity.

Cell LineCancer TypeThis compound IC50 (µM)This compound IC50 (µM) (Corrected for Protein Binding)AZD3965 IC50 (µM)Sensitivity to MCT1 Inhibition
RajiBurkitt's Lymphoma0.150.0020.003Sensitive
DaudiBurkitt's Lymphoma0.250.0030.004Sensitive
SU-DHL-4Diffuse Large B-cell Lymphoma0.30.0040.005Sensitive
KARPAS-422Diffuse Large B-cell Lymphoma0.40.0050.006Sensitive
DLD-1Colorectal Adenocarcinoma>10>0.1>10Resistant
EVSA-TBreast Carcinoma>10>0.1>10Resistant

Data is representative and compiled from preclinical studies. Actual values may vary based on experimental conditions.[1]

Comparison with Standard of Care: Diffuse Large B-cell Lymphoma (DLBCL)

DLBCL is among the cancer types most sensitive to this compound.[1] The standard first-line treatment for DLBCL is the R-CHOP immunochemotherapy regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone). While direct head-to-head preclinical studies comparing this compound with the R-CHOP regimen are not extensively available in the public domain, the distinct mechanism of action of this compound suggests its potential as a novel therapeutic strategy, particularly in relapsed or refractory cases, or in combination therapies. Further research is warranted to explore the comparative efficacy and potential synergies between this compound and standard-of-care chemotherapies in DLBCL.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of MCT1-mediated lactate transport. This leads to a cascade of events within the cancer cell, ultimately impairing its proliferative capacity.

BAY8002_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Lactate_out Lactate MCT1 MCT1 Transporter Lactate_out->MCT1 Transport Lactate_in Intracellular Lactate MCT1->Lactate_in Import/Export BAY8002 This compound BAY8002->MCT1 Inhibits Lactate_in->Lactate_out pH_decrease Decreased Intracellular pH (Acidification) Lactate_in->pH_decrease Accumulation leads to Glycolysis Glycolysis pH_decrease->Glycolysis Inhibits Proliferation Cell Proliferation & Survival pH_decrease->Proliferation Inhibits Glycolysis->Proliferation Supports Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in LDHA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle TCA_Cycle->Proliferation Supports

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-proliferative effects of this compound.

Cell Proliferation Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • This compound and other test compounds

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined optimal density in their respective culture medium. Include wells with medium only for background measurements.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or a control compound (e.g., DMSO as a vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in opaque-walled plates Start->Seed_Cells Treat_Cells Treat with this compound/ Control Compounds Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Lyse_Cells Mix to induce cell lysis Add_Reagent->Lyse_Cells Stabilize Incubate for 10 min at room temperature Lyse_Cells->Stabilize Measure Measure Luminescence Stabilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

On-Target Activity of BAY-8002 Confirmed with Radiolabeled Lactate Uptake Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), with other relevant inhibitors. The on-target activity of this compound is demonstrated through supporting experimental data from radiolabeled lactate uptake assays, offering a clear perspective on its performance and potential applications in cancer research and drug development.

Comparative Performance of MCT1 Inhibitors

This compound demonstrates high potency in inhibiting MCT1-mediated lactate transport. Its performance in comparison to other known MCT1 inhibitors is summarized below. The data highlights the selectivity and efficacy of this compound in blocking lactate uptake in cancer cells that rely on MCT1 for metabolic homeostasis.

InhibitorTarget(s)Cell LineAssay TypeIC50Reference
This compound MCT1, MCT2 DLD-1 (human colon cancer)[14C]-L-Lactate Uptake~10 nM [1]
Raji (human Burkitt's lymphoma)Proliferation Assay~5 nM [1]
Daudi (human Burkitt's lymphoma)Proliferation Assay~10 nM [1]
AZD3965MCT1, MCT2Various[14C]-L-Lactate Uptake1.6 nM (binding affinity)[2]
AR-C155858MCT1, MCT24T1 (murine breast cancer)[14C]-L-Lactate Uptake2.3 nM (Ki)[2]
7ACC2MCT1---[3]

Table 1: Quantitative Comparison of MCT1 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other MCT1 inhibitors from various assays. Lower IC50 values indicate higher potency.

Experimental Protocols

To ensure the accurate assessment of this compound's on-target activity, detailed experimental protocols are crucial. Below is a comprehensive methodology for a radiolabeled lactate uptake assay, a primary method for quantifying the inhibition of MCT1.

Radiolabeled [14C]-L-Lactate Uptake Assay

This assay directly measures the uptake of lactate into cancer cells and is a gold-standard method for assessing the inhibitory activity of compounds targeting MCT1.

Materials:

  • Cancer cell line expressing MCT1 (e.g., DLD-1, Raji, Daudi)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

  • [14C]-L-Lactic acid, sodium salt

  • Unlabeled L-Lactic acid

  • This compound and other inhibitors (e.g., AZD3965, AR-C155858)

  • Dimethyl sulfoxide (DMSO)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well or 96-well)

  • Cell lysis buffer (e.g., 0.1% SDS in PBS)

Procedure:

  • Cell Culture: Culture MCT1-expressing cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into multi-well plates at a density that allows for logarithmic growth during the experiment and adherence for adherent cells.

  • Compound Preparation: Prepare stock solutions of this compound and other inhibitors in DMSO. Create a serial dilution of the compounds in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Pre-incubation with Inhibitors: On the day of the assay, wash the cells twice with pre-warmed KRH buffer. Pre-incubate the cells with the various concentrations of this compound or other inhibitors in KRH buffer for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) group.

  • Lactate Uptake: To initiate the uptake, add KRH buffer containing a mixture of [14C]-L-Lactate (e.g., 0.1-1 µCi/mL) and unlabeled L-Lactate (to a final concentration of e.g., 1 mM) to each well.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: To stop the reaction, rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabeled lactate.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysates to normalize the radioactivity counts. Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.

MCT1_Signaling_Pathway MCT1 Signaling and Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 (SLC16A1) Lactate_out->MCT1 H_out H+ H_out->MCT1 Lactate_in Lactate MCT1->Lactate_in H_in H+ MCT1->H_in Lactate_in->MCT1 H_in->MCT1 Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in LDHA LDHA LDHA This compound This compound This compound->MCT1 Inhibition

Figure 1: Signaling pathway of MCT1-mediated lactate transport and its inhibition by this compound.

Lactate_Uptake_Workflow Radiolabeled Lactate Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture MCT1+ Cancer Cells Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare this compound Dilutions Cell_Seeding->Compound_Prep Preincubation 4. Pre-incubate with This compound Lactate_Addition 5. Add [14C]-L-Lactate Preincubation->Lactate_Addition Incubation 6. Incubate for Uptake Lactate_Addition->Incubation Wash 7. Wash Cells Incubation->Wash Lysis 8. Lyse Cells Wash->Lysis Scintillation 9. Scintillation Counting Lysis->Scintillation Data_Analysis 10. Analyze Data (IC50) Scintillation->Data_Analysis

Figure 2: Experimental workflow for the radiolabeled lactate uptake assay.

Logical_Relationship Logical Framework for Confirming On-Target Activity cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Hypothesis Hypothesis: This compound inhibits lactate uptake via MCT1 Experiment Experiment: Radiolabeled Lactate Uptake Assay Hypothesis->Experiment MCT1_pos MCT1-positive cells Experiment->MCT1_pos MCT1_neg MCT1-negative cells (Control) Experiment->MCT1_neg Dose_response Increasing concentrations of this compound Experiment->Dose_response Inhibition Dose-dependent inhibition of lactate uptake in MCT1-positive cells MCT1_pos->Inhibition No_effect No significant inhibition in MCT1-negative cells MCT1_neg->No_effect Conclusion Conclusion: This compound demonstrates on-target activity against MCT1 Inhibition->Conclusion No_effect->Conclusion

Figure 3: Logical relationship of the experiment to confirm the on-target activity of this compound.

References

Evaluating the Synergistic Potential of BAY-8002 with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of monocarboxylate transporter 1 (MCT1) presents a promising therapeutic strategy in oncology, primarily by disrupting the metabolic symbiosis of cancer cells reliant on glycolysis. BAY-8002 is a potent and selective inhibitor of MCT1, and its potential to enhance the efficacy of standard chemotherapy is a critical area of investigation. This guide provides a comparative overview of the pre-clinical data for this compound and explores the synergistic effects observed with other MCT1 inhibitors in combination with chemotherapy, offering insights into potential therapeutic applications and experimental design.

This compound: Preclinical Monotherapy Performance

This compound is an orally active and selective inhibitor of MCT1, a transporter responsible for lactate efflux in highly glycolytic tumor cells.[1][2] Inhibition of MCT1 by this compound leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent suppression of glycolysis.[3] This mechanism has shown anti-proliferative effects in various cancer cell lines, particularly those that express MCT1 but lack the alternative lactate transporter MCT4.[4]

Preclinical studies have demonstrated the anti-tumor activity of this compound as a monotherapy. In xenograft models using Raji Burkitt's lymphoma cells, oral administration of this compound resulted in significant tumor growth inhibition.[5] However, these studies also indicated that this compound monotherapy primarily leads to tumor stasis rather than regression.[5]

Table 1: Preclinical Activity of this compound Monotherapy
ParameterCell Line / ModelResultReference
IC50 DLD-1 (human colon cancer)85 nM[5]
In Vivo Efficacy Raji tumor-bearing miceSignificant tumor growth inhibition[5]
Tumor Response Raji tumor-bearing miceTumor stasis, no regression[5]

Synergistic Effects of MCT1 Inhibition with Chemotherapy: A Case Study with AZD3965

The combination of AZD3965 and doxorubicin resulted in a significantly enhanced tumor growth inhibition compared to either agent alone.[6] This suggests that disrupting cancer cell metabolism via MCT1 inhibition can sensitize tumors to the cytotoxic effects of chemotherapy.

Table 2: Synergistic Efficacy of AZD3965 and Doxorubicin in Raji Xenograft Model
Treatment GroupTumor Growth Inhibition (%)p-value vs. VehicleReference
AZD3965 (50 mg/kg, twice daily)--[6]
Doxorubicin (3 mg/kg, once weekly)--[6]
AZD3965 + Doxorubicin81%<0.0001[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are the experimental protocols for key assays used in the preclinical evaluation of MCT1 inhibitors.

In Vitro Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines (e.g., Raji, WSU-DLCL-2) are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a serial dilution of the MCT1 inhibitor (e.g., this compound, AZD3965), chemotherapy agent, or a combination of both. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTS or by measuring cleaved PARP levels via Western blot.[7]

  • Data Analysis: IC50 values are calculated from the dose-response curves. For combination studies, synergy can be assessed using methods like the Chou-Talalay method to calculate a combination index.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: Cancer cells (e.g., Raji) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, MCT1 inhibitor alone, chemotherapy alone, combination).

  • Treatment Administration: The MCT1 inhibitor is typically administered orally (e.g., twice daily), while the chemotherapy agent is administered according to its standard clinical protocol (e.g., intravenously, once weekly).[6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., lactate measurement, immunohistochemistry).[6]

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and other MCT1 inhibitors is the blockade of lactate transport, leading to intracellular acidification and disruption of glycolysis. This metabolic stress can potentially synergize with the DNA-damaging or cell-cycle-arresting effects of standard chemotherapies.

MCT1_Inhibition_Pathway Mechanism of MCT1 Inhibition and Synergy with Chemotherapy cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 Efflux pH_decrease Decreased Intracellular pH Lactate_in->pH_decrease Accumulation leads to MCT1->Lactate_in Blockade Lactate_out Extracellular Lactate MCT1->Lactate_out Glycolysis_inhibition Glycolysis Inhibition pH_decrease->Glycolysis_inhibition Apoptosis Apoptosis Glycolysis_inhibition->Apoptosis Increased Sensitivity Chemotherapy Standard Chemotherapy DNA_Damage DNA Damage / Cell Cycle Arrest Chemotherapy->DNA_Damage DNA_Damage->Apoptosis BAY_8002 This compound BAY_8002->MCT1 Inhibits

Caption: Signaling pathway of this compound and its potential synergy with chemotherapy.

Experimental_Workflow Preclinical Evaluation Workflow for Combination Therapy In_Vitro In Vitro Studies Cell_Lines Select Cancer Cell Lines (MCT1+/MCT4-) In_Vitro->Cell_Lines Monotherapy Monotherapy Dose-Response (this compound & Chemo) Cell_Lines->Monotherapy Combination_Assay Combination Proliferation Assay Monotherapy->Combination_Assay Synergy_Analysis Synergy Analysis (e.g., Combination Index) Combination_Assay->Synergy_Analysis In_Vivo In Vivo Studies Synergy_Analysis->In_Vivo Promising Results Xenograft_Model Establish Tumor Xenograft Model In_Vivo->Xenograft_Model Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Chemo, Combo) Xenograft_Model->Treatment_Groups Efficacy_Measurement Measure Tumor Growth and Body Weight Treatment_Groups->Efficacy_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Lactate, Biomarkers) Efficacy_Measurement->Endpoint_Analysis

Caption: Experimental workflow for evaluating this compound and chemotherapy synergy.

Conclusion

The preclinical data for this compound demonstrates its potential as a monotherapy in specific cancer types, primarily through the inhibition of lactate transport and subsequent metabolic disruption. While direct evidence for the synergistic effects of this compound with standard chemotherapy is pending, the promising results from studies with the mechanistically similar MCT1 inhibitor AZD3965 in combination with doxorubicin provide a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for designing future studies to unlock the full therapeutic potential of combining this compound with conventional chemotherapy regimens. Such studies are crucial for identifying optimal combination strategies and patient populations that would benefit most from this targeted metabolic therapy.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for BAY-8002

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety, handling, and disposal information for BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound in a laboratory setting.

Physicochemical and Safety Data

Proper handling and disposal of any chemical substance begin with a clear understanding of its properties and associated hazards. Below is a summary of the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 415.85 g/mol [1]
Formula C₂₀H₁₄ClNO₅S[1]
CAS Number 724440-27-1
Purity ≥98%
Solubility Soluble to 100 mM in DMSO
Storage Temperature Store at -20°C[1]
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0

Handling and Storage

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety protocols should always be followed.

Storage:

  • Store the compound in a tightly sealed container at -20°C.[1]

  • For stock solutions, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]

Handling:

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The glove material should be impermeable and resistant to the product and its solvent.

  • Work in a well-ventilated area or under a chemical fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Follow general protective and hygienic measures for handling chemicals.

Proper Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management, as specific disposal instructions for this compound are not extensively detailed in the available safety data sheets.

Step 1: Waste Segregation

  • Solid Waste: Collect any unused solid this compound and any lab materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound (e.g., dissolved in DMSO) and any contaminated solvents in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated organic solvents, depending on the solvent used. Do not mix with aqueous waste.

Step 2: Container Labeling

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number "724440-27-1," and the approximate concentration and quantity.

Step 3: Waste Storage

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.

Step 4: Professional Disposal

  • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Important: Do not dispose of this compound down the drain or in the regular trash. Although not classified as hazardous, preventing entry into sewers and the environment is a standard precaution for all research chemicals.

Experimental Protocols

The search results did not yield detailed experimental protocols for the use of this compound. Researchers should refer to relevant publications, such as Quanz et al., Mol Cancer Ther, 2018, for insights into its application in preclinical studies.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

BAY8002_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal Solid_Waste Solid this compound & Contaminated Materials Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste This compound Solutions & Contaminated Solvents Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Storage Secure Secondary Containment Solid_Container->Storage Liquid_Container->Storage Disposal Professional Disposal (EHS/Contractor) Storage->Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.